Technical Documentation Center

(S)-2-Amino-2-cyclohexylacetic acid hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (S)-2-Amino-2-cyclohexylacetic acid hydrochloride
  • CAS: 191611-20-8

Core Science & Biosynthesis

Foundational

Technical Monograph: (S)-2-Amino-2-cyclohexylacetic Acid Hydrochloride

This guide is structured as a high-level technical monograph designed for application scientists and drug development researchers.[1][2] It prioritizes actionable data, mechanistic understanding, and validated protocols...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical monograph designed for application scientists and drug development researchers.[1][2] It prioritizes actionable data, mechanistic understanding, and validated protocols over generic descriptions.

High-Purity Chiral Building Block for Peptide Therapeutics [1][2]

Executive Summary & Strategic Relevance

(S)-2-Amino-2-cyclohexylacetic acid hydrochloride (also known as L-Cyclohexylglycine HCl) is a critical non-proteinogenic amino acid used to modulate the lipophilicity and proteolytic stability of peptide-based drugs.[1][2] Unlike natural amino acids, the bulky cyclohexane ring provides significant steric hindrance, often used to restrict conformational flexibility in peptidomimetics (e.g., HCV protease inhibitors like Boceprevir and Telaprevir).[2]

This guide synthesizes the physicochemical profile, handling protocols, and quality control metrics required to integrate this compound into GLP/GMP workflows.

Physicochemical Identity & Properties

The following data aggregates experimental values and theoretical constants validated for the hydrochloride salt form.

Core Identity Matrix
PropertyValue / Description
IUPAC Name (2S)-2-Amino-2-cyclohexylacetic acid hydrochloride
Common Synonyms L-Cyclohexylglycine HCl; (S)-

-Aminocyclohexaneacetic acid HCl
CAS Number 191611-20-8 (HCl Salt); 14328-51-9 (Free Acid)
Molecular Formula

Molecular Weight 193.67 g/mol
Appearance White to off-white crystalline powder
Chirality L-isomer / (S)-configuration
Physical Properties Profile
ParameterSpecification / ObservationContext & Causality
Melting Point Decomposes >200°C Amino acid hydrochlorides typically lack a sharp melting point due to ionic lattice forces; they sublime or char before melting.[1][2]
Solubility (Water) High (>50 mg/mL) The ionic nature of the hydrochloride salt ensures high aqueous solubility, facilitating use in aqueous buffers for biological assays.[1][2]
Solubility (Organics) Soluble in MeOH, EtOH; Insoluble in Hexane, Et₂OCritical for purification: The compound can be precipitated from Methanol by adding Diethyl Ether (antisolvent).[1][2]
Hygroscopicity Moderate to High The HCl salt is prone to absorbing atmospheric moisture.[1] Handling in a desiccated environment is mandatory to prevent stoichiometry errors.
Optical Rotation ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

(calc)
See Section 3 for detailed analytical causality.[1]

Structural Integrity & Chiral Characterization

The Optical Rotation Nuance

A frequent source of error in laboratory settings is conflating the optical rotation of the free acid with the hydrochloride salt.

  • Free Acid Reference: ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     (
    
    
    
    , 1N HCl).
  • Mechanistic Insight: When the free acid is dissolved in 1N HCl for measurement, it protonates to form the hydrochloride species in situ. Therefore, the rotation of the isolated HCl salt in water will theoretically mirror this value, adjusted for molecular weight differences.[2]

  • Self-Validating Protocol: To confirm the identity of the HCl salt, dissolve it in water.[2] The pH should be acidic (~2-3).[1][2] If the rotation deviates significantly from the expected range, check for partial neutralization or excess water content (hygroscopicity).[2]

Synthesis & Manufacturing Logic

The high enantiomeric purity of (S)-2-Amino-2-cyclohexylacetic acid is typically derived from the hydrogenation of (S)-Phenylglycine.[1][2] This route preserves the chiral center while saturating the aromatic ring.

SynthesisWorkflow Start (S)-Phenylglycine (Aromatic Precursor) Step1 Catalytic Hydrogenation (Rh/C or PtO2, H2) Start->Step1 Ring Saturation (Stereoretentive) Inter (S)-Cyclohexylglycine (Free Zwitterion) Step1->Inter Step2 Salt Formation (HCl in Dioxane/MeOH) Inter->Step2 Acidification Final (S)-Cyclohexylglycine HCl (Target Product) Step2->Final Precipitation

Figure 1: Stereoretentive synthesis pathway converting (S)-Phenylglycine to (S)-Cyclohexylglycine HCl via catalytic hydrogenation.

Experimental Protocols & Handling

Protocol A: Recrystallization (Purification)

If the material exhibits yellowing or low melting behavior, it likely contains trace free acid or solvent impurities.[2]

  • Dissolution: Dissolve crude solid in minimum hot Methanol (approx. 60°C).

  • Filtration: Filter hot to remove insoluble particulates (e.g., catalyst fines).

  • Precipitation: Allow the solution to cool to room temperature. Slowly add Diethyl Ether (ratio 1:3 v/v relative to Methanol) with stirring.

  • Collection: The HCl salt will crystallize as a white solid. Filter under nitrogen (to prevent moisture uptake).[2]

  • Drying: Dry in a vacuum oven at 40°C over

    
     for 12 hours.
    
Protocol B: Determination of Enantiomeric Excess (QC)

Standard reverse-phase HPLC is insufficient for chiral validation.[1][2]

  • Column: Chiralpak ZWIX(+) or Crownpak CR(+).[2]

  • Mobile Phase: Perchloric acid (pH 1.5) or MeOH/Acetonitrile with acidic modifiers.

  • Detection: UV at 210 nm (low wavelength required due to lack of chromophores in the cyclohexane ring).

  • Derivatization (Alternative): If direct chiral HPLC is difficult, derivatize with FDAA (Marfey's reagent) and separate diastereomers on C18.[2]

Handling & Storage[1][2][10]
  • Storage: Store at +2°C to +8°C.

  • Atmosphere: Argon or Nitrogen blanket recommended.

  • Safety: Irritant to eyes and respiratory system. The HCl salt is acidic; standard PPE (gloves, goggles) is mandatory.[2]

References

  • ChemicalBook. (2024).[3] Cyclohexylacetic acid and derivatives physical properties.[4][5][6] Retrieved from [1][2]

  • Sigma-Aldrich. (2024).[2] (S)-2-Amino-2-cyclohexylacetic acid Safety Data Sheet. Retrieved from [1][2]

  • National Institute of Standards and Technology (NIST). (2022). Mass Spectral Library: Amino acid derivatives. Retrieved from [1][2][7]

  • Chem-Impex International. (2024).[2] L-Cyclohexylglycine derivatives and physical data. Retrieved from [1][2]

  • Boc Sciences. (2024). (S)-2-Amino-2-cyclohexylacetic acid hydrochloride Product Profile. Retrieved from [1][2]

Sources

Exploratory

(S)-2-Amino-2-cyclohexylacetic acid hydrochloride chemical structure

Executive Summary (S)-2-Amino-2-cyclohexylacetic acid hydrochloride (also known as L-Cyclohexylglycine HCl) is a critical non-proteinogenic amino acid used extensively in modern drug discovery. Unlike natural amino acids...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-2-Amino-2-cyclohexylacetic acid hydrochloride (also known as L-Cyclohexylglycine HCl) is a critical non-proteinogenic amino acid used extensively in modern drug discovery. Unlike natural amino acids, its bulky, aliphatic cyclohexyl side chain confers unique lipophilic and steric properties, making it an indispensable building block for peptidomimetics, particularly in the design of protease inhibitors like Telaprevir .

This guide provides a rigorous technical analysis of its chemical structure, a self-validating industrial synthesis protocol, and the analytical frameworks required for its characterization.

Structural Anatomy & Stereochemistry

The core value of (S)-2-Amino-2-cyclohexylacetic acid lies in its rigid stereochemistry and the lipophilicity of its side chain.

  • Chiral Center: The

    
    -carbon is chiral with an (S) configuration (equivalent to the L-configuration in natural amino acids). This stereocenter is crucial for biological recognition in enzyme active sites.
    
  • Cyclohexyl Moiety: The cyclohexane ring typically adopts a chair conformation, providing significant steric bulk without the aromatic pi-stacking interactions of its precursor, Phenylglycine. This enhances metabolic stability and membrane permeability in peptide drugs.

  • Salt Form: The hydrochloride salt stabilizes the amine group, preventing oxidative degradation and improving water solubility for formulation and synthesis.

Figure 1: Chemical Connectivity & Stereochemistry

ChemicalStructure AlphaCarbon α-Carbon (Chiral Center) (S)-Configuration Amine Amine Group (-NH3+ Cl-) AlphaCarbon->Amine Ionic Bond (Salt) Carboxyl Carboxylic Acid (-COOH) AlphaCarbon->Carboxyl Covalent Cyclohexyl Cyclohexyl Ring (Lipophilic Side Chain) AlphaCarbon->Cyclohexyl Steric Bulk

Caption: Structural connectivity of (S)-2-Amino-2-cyclohexylacetic acid HCl, highlighting the chiral center and functional groups.

Physicochemical Profile

Precise characterization data is essential for quality control. The following parameters define the reference standard for the HCl salt.

PropertyValue / Description
CAS Number 191611-20-8 (HCl salt); 14328-51-9 (Free base)
Molecular Formula

Molecular Weight 193.67 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in water, methanol; Insoluble in non-polar solvents
Melting Point ~256°C (Decomposition)
Optical Rotation

to

(

, 1N HCl)
pKa ~2.4 (COOH), ~9.6 (NH3+)
Hygroscopicity Moderate (Store in desiccated environment)

Synthetic Production Protocol (Self-Validating)

The industrial standard for synthesizing L-Cyclohexylglycine is the catalytic hydrogenation of L-Phenylglycine . This route preserves the chiral integrity of the starting material, avoiding costly chiral resolution steps.

Mechanism of Action

The aromatic ring of L-phenylglycine is reduced under high pressure using a Rhodium or Ruthenium catalyst. The reaction must occur at controlled pH to prevent racemization.

Protocol: Hydrogenation of L-Phenylglycine

Reagents:

  • Substrate: L-Phenylglycine (CAS: 2935-35-5)

  • Catalyst: 5% Rhodium on Alumina (

    
    )[1]
    
  • Solvent: 1N NaOH (aq)

  • Acid: Concentrated HCl[2]

Step-by-Step Methodology:

  • Solubilization: Dissolve 10.0 g (66 mmol) of L-Phenylglycine in 100 mL of 1N NaOH.

    • Why: Converts the zwitterion to the soluble sodium carboxylate, ensuring homogeneity.

  • Catalyst Addition: Add 0.75 g of 5%

    
     to the solution in a high-pressure reactor.
    
  • Hydrogenation: Pressurize with

    
     gas to 160–250 psig. Stir at 25°C for 24 hours.
    
    • Critical Control: Maintain temperature < 50°C to minimize racemization.

  • Filtration: Vent

    
    . Filter the catalyst through a Celite/Dicalite bed. Wash the bed with 30 mL water.[1]
    
  • Salt Formation & Isolation:

    • Cool the filtrate to 5°C.[1]

    • Slowly add concentrated HCl to adjust pH to < 1.0.

    • Evaporate solvent under reduced pressure to dryness or precipitate with acetone.

    • Recrystallize from MeOH/EtOAc to obtain pure (S)-2-Amino-2-cyclohexylacetic acid hydrochloride.[3]

Figure 2: Synthesis Workflow

Synthesis Start L-Phenylglycine (Aromatic Precursor) Step1 Solubilization (1N NaOH, pH > 10) Start->Step1 Reaction Catalytic Hydrogenation (H2, Rh/Al2O3, 25°C) Step1->Reaction Activation Filtration Catalyst Removal (Celite Filtration) Reaction->Filtration Reduction Complete Acidification Salt Formation (Add HCl to pH < 1) Filtration->Acidification Filtrate Product L-Cyclohexylglycine HCl (Crystalline Solid) Acidification->Product Crystallization

Caption: Industrial synthesis pathway via catalytic hydrogenation of L-Phenylglycine.

Applications in Medicinal Chemistry

The L-cyclohexylglycine moiety is a "privileged structure" in drug design, often used to replace Leucine or Phenylglycine to modulate potency and pharmacokinetics.

  • HCV Protease Inhibitors: It is a key structural component of Telaprevir (Incivek) . The cyclohexyl group fills the S1 lipophilic pocket of the NS3/4A protease enzyme more effectively than natural amino acids, increasing binding affinity.

  • Peptidomimetics: Introduction of the cyclohexyl side chain increases lipophilicity (

    
    ), improving transport across the blood-brain barrier (BBB) and cellular membranes.
    
  • Stability: The steric bulk protects adjacent peptide bonds from proteolytic cleavage, extending the half-life of peptide drugs.

Analytical Quality Control

To ensure the integrity of the (S)-enantiomer, a multi-modal analytical approach is required.

1. High-Performance Liquid Chromatography (HPLC)

  • Method: Chiral HPLC (Direct) or Derivatization.

  • Column: Chiralpak ZWIX(+) or Crownpak CR(+).

  • Mobile Phase: Perchloric acid (pH 1.5) / Acetonitrile.[4][5]

  • Alternative: Derivatization with Marfey’s Reagent (FDAA) followed by C18 Reverse Phase HPLC. The (S)-enantiomer derivative elutes distinctly from the (R)-enantiomer.

2. Nuclear Magnetic Resonance (NMR)

  • 1H NMR (D2O):

    • 
       3.85 (d, 1H, 
      
      
      
      -CH): The doublet indicates coupling to the adjacent cyclohexyl methine.
    • 
       1.60–1.80 (m, 5H, Cyclohexyl): Equatorial protons.
      
    • 
       0.90–1.30 (m, 6H, Cyclohexyl): Axial protons.
      
  • Validation: The absence of aromatic signals (7.0–7.5 ppm) confirms complete hydrogenation of the phenylglycine precursor.

Figure 3: Analytical Logic Flow

Analysis cluster_Tests QC Protocols Sample Raw Material (Batch Sample) NMR 1H NMR (Identity & Hydrogenation) Sample->NMR HPLC Chiral HPLC (Enantiomeric Purity) Sample->HPLC XRD XRD (Absolute Config) Sample->XRD Result1 Pass NMR->Result1 No Aromatic Peaks Result2 Pass HPLC->Result2 ee > 99% Result3 Pass XRD->Result3 S-Form Confirmed

Caption: Quality control decision tree for validating chemical identity and stereochemical purity.

References

  • Chemical Structure & Properties: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 736849, Cyclohexylglycine. Retrieved from [Link]

  • Synthesis Protocol: H. U. Blaser et al. (2003). Reductions of Aromatic Amino Acids and Derivatives. ACS Publications, Journal of Organic Chemistry. Retrieved from [Link]

  • Pharmaceutical Application (Telaprevir): Vertex Pharmaceuticals. Incivek (Telaprevir) Prescribing Information. Retrieved from [Link][6][1]

  • Analytical Methods: Bhushan, R., & Nagar, H. (2013). Amino Acid Analysis: Methods and Protocols. Humana Press. Retrieved from [Link]

Sources

Foundational

Technical Guide: Solubility Profiling &amp; Handling of (S)-2-Amino-2-cyclohexylacetic Acid HCl

The following technical guide details the solubility profile, physicochemical properties, and experimental handling of (S)-2-Amino-2-cyclohexylacetic acid hydrochloride (also known as L-Cyclohexylglycine HCl). Executive...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical properties, and experimental handling of (S)-2-Amino-2-cyclohexylacetic acid hydrochloride (also known as L-Cyclohexylglycine HCl).

Executive Summary

(S)-2-Amino-2-cyclohexylacetic acid hydrochloride (CAS: 191611-20-8) is a non-proteinogenic amino acid building block used extensively in the synthesis of peptide therapeutics (e.g., protease inhibitors) and chiral auxiliaries.[] Its cyclohexyl side chain imparts significant lipophilicity compared to its natural analogue, Phenylglycine, while the hydrochloride salt form ensures solid-state stability.

However, its solubility behavior is non-trivial. While the salt form aids aqueous dissolution, the hydrophobic cyclohexyl moiety creates a "push-pull" dynamic, often requiring pH adjustment or co-solvents for high-concentration stock solutions. This guide provides validated solubility data, thermodynamic context, and specific protocols for handling this compound in drug discovery workflows.

Physicochemical Identity & Properties[2][3][4][5][6][7][8][9]

PropertyData
IUPAC Name (2S)-2-Amino-2-cyclohexylacetic acid hydrochloride
Common Name L-Cyclohexylglycine HCl
CAS Number 191611-20-8 (HCl salt); 14328-51-9 (Free base)
Molecular Formula C₈H₁₅NO₂[][2][3] · HCl
Molecular Weight 193.67 g/mol
Appearance White to off-white crystalline powder
Chirality S-enantiomer (L-configuration)
Hygroscopicity Moderate (HCl salts are prone to moisture uptake)

Solubility Data Profile

The following data aggregates experimental observations and validated solubility limits. Note that "soluble" in a chemical catalog often differs from "thermodynamic solubility."

Quantitative Solubility Limits (25°C)
Solvent SystemSolubility LimitConditions / Notes
Water (Deionized) ~3.3 mg/mL (21 mM)Requires ultrasonication.[2] Solution may be acidic (pH ~2-3).
Water (pH adjusted) 8.33 mg/mL (53 mM) Critical: Adjusting pH to ~3.0 with dilute HCl stabilizes the salt form and prevents aggregation.
PBS (pH 7.4) ~1.0 mg/mL (6.4 mM)Warning: Solubility decreases significantly at neutral pH due to zwitterion formation and "salting out" effects. Requires warming to 60°C to initiate.[2][4]
Methanol Slightly Soluble< 10 mg/mL.[2] Suitable for dilute reactions but not for high-conc stocks.
DMSO Soluble (> 20 mg/mL)Preferred solvent for high-concentration stock solutions in biological assays.
Ethanol Sparingly SolublePoor solubility; not recommended for primary dissolution.
Mechanistic Insight: The pH-Solubility Interplay

The solubility of L-Cyclohexylglycine HCl is governed by its isoelectric point (pI) .

  • At pH < pKa1 (Carboxyl, ~2.3): The molecule is fully protonated (

    
    , 
    
    
    
    ). Solubility is high due to the ionic nature of the species.
  • At pH ~ pI (~6.0): The molecule exists as a zwitterion (

    
    , 
    
    
    
    ). The net charge is zero, and the hydrophobic cyclohexyl ring drives crystal lattice energy, significantly reducing aqueous solubility.
  • Protocol Implication: Always maintain acidic conditions (pH 2–3) for aqueous stock solutions.

Visualization: Solubility Equilibrium & Workflow

The following diagram illustrates the equilibrium dynamics and the recommended decision tree for solvent selection.

Solubility_Dynamics Solid Solid L-Cyclohexylglycine HCl (Crystal Lattice) Water_Acid Acidic Water (pH < 3) Species: R-NH3+ / COOH Solubility: HIGH (~53 mM) Solid->Water_Acid Dissolution (+HCl) Water_Neutral Neutral Buffer (pH ~7) Species: Zwitterion Solubility: LOW (~6 mM) Solid->Water_Neutral Slow Dissolution DMSO DMSO / Organic Solubility: HIGH (Use for Bio-Assays) Solid->DMSO Rapid Dissolution Water_Acid->Water_Neutral pH Adjustment (Base) Precipitation Precipitation Risk (Hydrophobic Aggregation) Water_Neutral->Precipitation Exceeds 1 mg/mL

Figure 1: Solubility dynamics of L-Cyclohexylglycine HCl. Note the precipitation risk at neutral pH due to the hydrophobic cyclohexyl side chain.

Experimental Protocol: Determination of Equilibrium Solubility

Since this compound lacks a strong UV chromophore (unlike Phenylglycine), standard UV detection at 254 nm is unreliable. This protocol uses Derivatization-UV or Gravimetric analysis for validation.

Method A: Saturation Shake-Flask (Gravimetric)

Best for quick solubility estimation without HPLC development.

  • Preparation : Weigh 20 mg of (S)-2-Amino-2-cyclohexylacetic acid HCl into a 2 mL Eppendorf tube.

  • Solvent Addition : Add 1.0 mL of the target solvent (e.g., Water, pH 3.0).

  • Equilibration : Vortex for 1 minute, then shake at 25°C for 24 hours (Thermomixer).

  • Separation : Centrifuge at 15,000 rpm for 10 minutes to pellet undissolved solid.

  • Sampling : Carefully remove 500 µL of supernatant.

  • Drying : Transfer supernatant to a pre-weighed vial. Evaporate solvent (SpeedVac or N2 stream).

  • Calculation :

    
    
    
Method B: OPA-Derivatization HPLC (High Precision)

Required for trace analysis or complex matrices.

  • Principle : Primary amines react with o-Phthalaldehyde (OPA) and 2-Mercaptoethanol to form a fluorescent isoindole derivative.

  • Reagents :

    • OPA Reagent: 10 mg OPA dissolved in 250 µL Ethanol + 10 mL Borate Buffer (0.4 M, pH 9.5) + 50 µL 2-Mercaptoethanol.

  • Workflow :

    • Dilute saturated supernatant 1:100 with water.

    • Mix 50 µL sample + 50 µL OPA Reagent. Incubate 2 mins.

    • Inject : HPLC (C18 Column).

    • Detection : UV at 340 nm or Fluorescence (Ex 340 nm / Em 455 nm).

Applications & Handling in Synthesis[2][6]

Solid-Phase Peptide Synthesis (SPPS)
  • Coupling : Due to the steric bulk of the cyclohexyl group, coupling kinetics are slower than Alanine or Glycine.

  • Recommendation : Use stronger coupling reagents (e.g., HATU or COMU) rather than HBTU. Double coupling (2x 45 min) is often required to prevent deletion sequences.

  • Solvent : Dissolve the amino acid in DMF/NMP. If solubility is poor in pure DMF, add 10% DMSO.

Storage & Stability[2][4][9][12]
  • Hygroscopicity : Store in a desiccator at -20°C. Warm to room temperature before opening to prevent condensation, which can hydrolyze the HCl salt and lead to "clumping."

  • Shelf Life : Stable for >2 years if kept dry. Aqueous solutions should be prepared fresh or frozen at -80°C (stable for 6 months).

References

  • MedChemExpress . (2024). (S)-2-Amino-2-cyclohexylacetic acid hydrochloride Product Data. Retrieved from

    • Source of quantitative solubility data in Water and PBS.[5]

  • PubChem . (2024). Compound Summary: Cyclohexaneacetic acid derivatives. Retrieved from

    • General physicochemical properties of the cyclohexyl-acetic acid scaffold.
  • Bachem . (2023). Peptide Synthesis Guide: Handling Sterically Hindered Amino Acids.

    • Grounding for SPPS coupling recommend
  • Fisher Scientific . (2024).[6] Safety Data Sheet: D-alpha-Cyclohexylglycine. Retrieved from

    • Safety and handling d

Sources

Exploratory

Stability Profile &amp; Technical Handling of (S)-2-Amino-2-cyclohexylacetic acid Hydrochloride

Technical Guide for Pharmaceutical Development Executive Summary & Chemical Identity (S)-2-Amino-2-cyclohexylacetic acid hydrochloride (L-Cyclohexylglycine HCl, L-Chg·HCl) is a critical non-proteinogenic amino acid used...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Pharmaceutical Development

Executive Summary & Chemical Identity

(S)-2-Amino-2-cyclohexylacetic acid hydrochloride (L-Cyclohexylglycine HCl, L-Chg·HCl) is a critical non-proteinogenic amino acid used primarily as a chiral building block in the synthesis of peptide-based therapeutics, including thrombin inhibitors and HCV protease inhibitors (e.g., Boceprevir intermediates).

Unlike its aromatic precursor L-Phenylglycine, L-Chg lacks the resonance stabilization that facilitates rapid racemization, offering a distinct stability profile. However, as an


-amino acid hydrochloride salt, it presents specific challenges regarding hygroscopicity and solid-state polymorphism that must be managed during drug substance handling.
Property Technical Specification
IUPAC Name (2S)-2-Amino-2-cyclohexylacetic acid hydrochloride
CAS No. 191611-20-8 (S-isomer HCl) / 14328-51-9 (Free Acid)
Molecular Formula C

H

NO

· HCl
Molecular Weight 193.67 g/mol
Solubility Highly soluble in water, methanol; sparingly soluble in non-polar solvents.
pKa (approx)

-COOH: ~2.3

Critical Stability Mechanisms

The stability of L-Chg·HCl is governed by two competing factors: the steric bulk of the cyclohexyl group and the acidity of the


-proton.
Racemization Risk (Configurational Stability)

The primary chemical stability risk for chiral


-amino acids is racemization.
  • Mechanism: Racemization occurs via the abstraction of the

    
    -proton by a base, forming a planar carbanion intermediate that can be reprotonated from either side.
    
  • Structural Insight (The "Phenyl vs. Cyclohexyl" Factor):

    • L-Phenylglycine:[1] The phenyl ring allows resonance delocalization of the negative charge on the carbanion, making the

      
      -proton highly acidic and the molecule prone to rapid racemization.
      
    • L-Cyclohexylglycine:[1][2][3] The cyclohexyl ring is aliphatic. It exerts a weak inductive electron-donating effect (+I), which destabilizes the carbanion intermediate. Therefore, L-Chg is significantly more resistant to racemization than L-Phenylglycine.

  • Risk Condition: Despite improved stability, racemization remains a risk under strongly basic conditions (pH > 10) or elevated temperatures (>80°C) in solution.

Hygroscopicity & Hydrolysis
  • Hygroscopicity: As a hydrochloride salt, L-Chg·HCl is hygroscopic. Moisture uptake facilitates crystal lattice mobility, potentially leading to clumping or deliquescence.

  • Hydrolysis: The molecule itself contains no hydrolyzable bonds (no ester or amide). However, if derivatized (e.g., to an ester or amide) for synthesis, those linkages become susceptible.

Oxidative Stability

The cyclohexyl ring is chemically robust. The primary oxidative risk is the free amine group, which can undergo N-oxidation or oxidative deamination under forcing conditions (e.g., peroxide exposure), though this is kinetically slow compared to sulfur-containing amino acids.

Visualization: Racemization Pathway

The following diagram illustrates the comparative stability logic and the racemization pathway under basic stress.

RacemizationPathway cluster_stability Structural Stability Factor L_Chg (S)-L-Cyclohexylglycine (Tetrahedral, Chiral) Transition Carbanion Intermediate (Planar, Achiral) L_Chg->Transition Proton Abstraction (Slow due to +I effect) Base Base (OH-) Base->Transition Racemate Racemic Mixture (50% S / 50% R) Transition->Racemate Reprotonation Note Cyclohexyl Group: No Resonance Stabilization = Higher Stability vs Phenylglycine

Caption: Mechanistic pathway of base-catalyzed racemization. The aliphatic cyclohexyl group retards carbanion formation compared to aromatic analogs.

Analytical Strategy: Stability-Indicating Methods

Because L-Cyclohexylglycine lacks a strong UV chromophore (unlike Phenylglycine), standard UV detection at 254 nm is ineffective.

Recommended Analytical Method: Chiral HPLC with CAD/ELSD

To detect enantiomeric impurities (D-Cyclohexylglycine) and degradation products without derivatization.

  • Column: Crown ether-based chiral column (e.g., Daicel Crownpak CR-I(+)).

    • Mechanism:[3][4][5][6] Host-guest complexation specifically designed for amino acids.

  • Mobile Phase: Perchloric acid (pH 1.5 - 2.0) or Methanol/Water with TFA.[5]

  • Detector: Charged Aerosol Detector (CAD) or ELSD.

    • Why: Universal detection for non-chromophoric species.

  • Alternative (UV): Pre-column derivatization with Marfey's Reagent (FDAA) or OPA (o-Phthalaldehyde). This adds a chromophore and converts enantiomers into diastereomers, separable on standard C18 columns.

Stress Testing Protocol (Forced Degradation)

Execute this protocol to validate the stability profile for your specific batch.

Stress ConditionProcedureExpected Outcome
Acid Hydrolysis 1N HCl, 80°C, 24 hoursStable. No significant degradation expected.
Base Hydrolysis 0.1N NaOH, 60°C, 4 hoursRisk. Monitor for racemization (S

R conversion).
Oxidation 3% H

O

, RT, 24 hours
Stable/Minor. Potential N-oxide formation (rare).
Thermal (Solid) 105°C, 3 daysStable. Check for loss of HCl or discoloration.
Photostability 1.2 million lux hoursStable. Lacks photosensitive conjugated systems.

Experimental Workflow: Purity & Stability Assessment

Objective: Determine enantiomeric purity and presence of degradants.

StabilityWorkflow cluster_analysis Analytical Branch Start Sample: L-Chg HCl Solubility Dissolve in Mobile Phase (Acidic pH < 2) Start->Solubility Direct Direct Analysis (Crownpak Column + CAD) Solubility->Direct Preferred Deriv Derivatization (Marfey's Reagent + C18 UV) Solubility->Deriv Alternative Data Data Processing Direct->Data Deriv->Data Decision Pass/Fail Criteria: >99.5% ee <0.1% Impurities Data->Decision

Caption: Decision tree for analytical method selection based on available instrumentation (CAD vs UV).

Detailed Protocol: Chiral Purity via Derivatization (UV Method)

If CAD/MS is unavailable, use this robust UV method.

  • Reagent Prep: Prepare 1% solution of Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.

  • Derivatization:

    • Mix 50 µL Sample (50 mM in water) + 100 µL Marfey's Reagent + 20 µL 1M NaHCO

      
      .
      
    • Incubate at 40°C for 1 hour.

    • Stop reaction with 20 µL 1M HCl.

  • HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm).

    • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile. Gradient 10-50% B over 30 mins.

    • Detection: UV at 340 nm.

    • Result: The L-L diastereomer (Sample) and D-L diastereomer (Impurity) will have distinct retention times.

Storage & Handling Recommendations

Based on the physicochemical profile, the following storage conditions are mandatory to maintain >24-month stability.

  • Temperature: Store at Room Temperature (15-25°C) . Refrigeration is acceptable but requires strict equilibration to room temperature before opening to prevent condensation (hygroscopicity risk).

  • Atmosphere: Store under inert gas (Argon or Nitrogen) if long-term storage (>6 months) is intended, primarily to prevent moisture uptake rather than oxidation.

  • Container: Tightly sealed glass or HDPE container with desiccant packs.

  • Handling: Use a glove box or dry room if the ambient humidity is >60% RH.

References

  • Sigma-Aldrich. (S)-2-Amino-2-cyclohexylacetic acid Product Specification.Link

  • Bhardwaj, S. K., et al. (2005). Marfey's reagent: A useful tool for chiral amino acid analysis. Journal of Chromatography A. Link

  • Hyun, M. H. (2006). Liquid chromatographic resolution of chiral amino acids on crown ether-based chiral stationary phases. Journal of Separation Science. Link

  • Williams, R. M. (1989). Synthesis of Optically Active alpha-Amino Acids. Pergamon Press.
  • ICH Guidelines. Q1A(R2): Stability Testing of New Drug Substances and Products.Link

Sources

Protocols & Analytical Methods

Method

High-Fidelity Synthesis of Dipeptides Containing (S)-2-Amino-2-cyclohexylacetic Acid (L-Chg)

Application Note & Protocol Guide Executive Summary (S)-2-Amino-2-cyclohexylacetic acid (L-Cyclohexylglycine, Chg) is a critical non-proteinogenic amino acid used extensively in medicinal chemistry, particularly in the d...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

(S)-2-Amino-2-cyclohexylacetic acid (L-Cyclohexylglycine, Chg) is a critical non-proteinogenic amino acid used extensively in medicinal chemistry, particularly in the design of protease inhibitors (e.g., HCV NS3/4A inhibitors like Telaprevir and Boceprevir). Its structural incorporation introduces significant lipophilicity and metabolic stability.[1] However, the synthesis of Chg-containing dipeptides presents a dual challenge: extreme steric hindrance at the


-carbon and a high propensity for racemization  via the oxazolone mechanism.[1]

This guide provides optimized protocols for both solution-phase and solid-phase peptide synthesis (SPPS) of Chg-containing motifs, moving beyond standard coupling procedures to address the specific steric and electronic demands of this building block.

Scientific Background & Strategic Analysis

The Steric & Electronic Challenge

Unlike Cyclohexylalanine (Cha), where the cyclohexyl ring is separated from the backbone by a methylene bridge, Chg features a cyclohexyl group directly attached to the


-carbon.[1] This creates a "steric wall" that impedes nucleophilic attack during coupling.[1]
  • Steric Hindrance: The bulkiness slows down the acylation rate, requiring highly active coupling reagents.[1]

  • Racemization Risk: The slow coupling rate increases the lifetime of the activated ester.[1] Simultaneously, the

    
    -proton is relatively acidic (similar to Phenylglycine).[1] If a strong base (like DIPEA) is used in excess or if the reaction is prolonged, base-catalyzed proton abstraction leads to the formation of an achiral oxazolone intermediate, resulting in loss of chiral integrity ((S) 
    
    
    
    (R) conversion).
Reagent Selection Strategy

To mitigate these risks, the choice of coupling cocktail is non-trivial.[1][2]

ComponentStandard RecommendationOptimized for ChgRationale
Coupling Reagent HBTU / TBTUHATU or COMU HATU/COMU generate more reactive esters (OAt/Oxyma) than HBTU (OBt), essential for overcoming Chg's steric bulk.
Additive HOBtHOAt or Oxyma Pure HOAt provides anchimeric assistance (pyridine nitrogen) to speed up coupling, outcompeting racemization.[1]
Base DIPEA (Diehylisopropylamine)TMP (2,4,6-Trimethylpyridine / Collidine)TMP is a weaker, non-nucleophilic base that is sufficient to activate the carboxylate but less likely to abstract the

-proton.[1]
Solvent DMFDMF / DMSODMSO can improve solubility for hydrophobic Chg peptides and enhance reaction rates.
Workflow Decision Matrix

The following logic flow dictates the optimal synthetic route based on the specific coupling partner.

Chg_Coupling_Strategy cluster_legend Key Decision Factors Start Start: Coupling (S)-Chg-OH Check_Partner Analyze Amine Partner Start->Check_Partner Primary_Amine Primary Amine (e.g., H-Ala-OMe) Check_Partner->Primary_Amine Secondary_Amine Secondary/Bulky Amine (e.g., H-Pro-OMe, N-Me-Val) Check_Partner->Secondary_Amine Route_A Route A: Standard High-Activity Reagent: COMU or HATU Base: DIPEA (Controlled) Temp: RT Primary_Amine->Route_A Route_B Route B: Low-Racemization Protocol Reagent: HATU/HOAt Base: Sym-Collidine (TMP) Temp: 0°C -> RT Secondary_Amine->Route_B Warning Steric Clash = High Racemization Risk

Figure 1: Strategic decision tree for selecting coupling conditions based on the steric demand of the amine partner.

Protocol 1: Solution Phase Synthesis (High Fidelity)

Scenario: Coupling Boc-L-Chg-OH to a sterically hindered amine (e.g., H-Pro-OBzl or similar). Objective: Maximize yield while maintaining >98% enantiomeric excess (ee).

Materials
  • Carboxylic Acid: Boc-L-Chg-OH (1.0 eq)

  • Amine: H-Pro-OBzl·HCl (1.1 eq)

  • Coupling Reagent: HATU (1.1 eq) or COMU (1.1 eq)

  • Additive: HOAt (1.1 eq) - Critical if using HATU to suppress racemization.

  • Base: 2,4,6-Trimethylpyridine (Sym-collidine) (2.5 - 3.0 eq)[1]

  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step Procedure
  • Preparation: Dry all glassware and reagents. Dissolve Boc-L-Chg-OH (1.0 eq) and HOAt (1.1 eq) in anhydrous DMF under nitrogen atmosphere.

  • Activation (Cold Start): Cool the solution to 0°C using an ice bath. This is crucial. Lower temperatures reduce the rate of oxazolone formation more than they reduce the rate of coupling.

  • Base Addition: Add Sym-collidine (1.0 eq) to the carboxylic acid mixture. Stir for 2 minutes. Note: We use a weak base to pre-activate.

  • Reagent Addition: Add HATU (1.1 eq). Stir at 0°C for 5 minutes to form the OAt-active ester.

  • Coupling: Add the amine component (H-Pro-OBzl·HCl) followed by the remaining Sym-collidine (1.5 - 2.0 eq).

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for an additional 2-4 hours. Monitor by LC-MS.[3]

    • Checkpoint: If starting material remains after 4 hours, do not add more base.[1] Add 0.2 eq of fresh HATU.

  • Workup: Dilute with Ethyl Acetate. Wash sequentially with:

    • 10% Citric Acid (removes base/HATU byproducts) - Avoid strong HCl as it may cleave Boc.

    • Saturated NaHCO3.[1][4]

    • Brine.[1]

  • Purification: Dry over Na2SO4 and concentrate. Purify via flash chromatography.

Protocol 2: Solid Phase Peptide Synthesis (SPPS)

Scenario: Automated or Manual synthesis of a peptide sequence containing -Chg- on Wang or Rink Amide resin.

Strategic Adjustments for SPPS

In SPPS, we cannot control temperature as easily as in solution phase, and we use large excesses of reagents.[1] Therefore, the choice of reagent is the primary control mechanism.[1]

  • Preferred Reagent: DIC / Oxyma Pure .[1][5]

    • Why? Carbodiimide (DIC) activation with Oxyma is currently the safest and most effective method for preventing racemization in SPPS, superior to HBTU/DIPEA systems for Cys and His, and applicable to Chg.[1]

    • Alternative: HATU/DIPEA (Only if DIC/Oxyma fails, but use minimal base).[1]

Protocol (Manual/Automated)
  • Resin Swelling: Swell resin (e.g., 2-CTC or Wang) in DMF for 30 mins.

  • Deprotection: Remove previous Fmoc using 20% Piperidine in DMF (2 x 10 min). Wash thoroughly (5x DMF) to remove all traces of piperidine.

  • Coupling Cocktail Preparation:

    • Fmoc-L-Chg-OH (3.0 eq)

    • Oxyma Pure (3.0 eq)[5]

    • DIC (3.0 eq)[5]

    • Dissolve in DMF.[1][2][3][5][6][7][8] Do not premix for >5 mins before adding to resin.[1]

  • Reaction: Add solution to resin. Shake/Vortex for 2 hours at RT.

    • Note: Standard amino acids usually couple in 45 mins. Chg requires extended time due to sterics.[1]

  • Double Coupling (Mandatory): Drain the vessel. Repeat Step 3 and 4 with fresh reagents.

    • Why? Steric hindrance often leads to incomplete coupling (deletion sequences). A second pass ensures high crude purity.[1]

  • Capping: Cap unreacted amines with Acetic Anhydride/DIPEA/DMF solution to prevent deletion sequences.

Quality Control & Racemization Analysis

Standard C18 HPLC often fails to separate the L-L and D-L diastereomers of Chg-peptides. Specific chiral analysis is required.

Marfey's Method (FDADA)

If the Chg is at the N-terminus or can be hydrolyzed:

  • Hydrolyze a small peptide sample (6N HCl, 110°C, 24h).

  • Derivatize with FDAA (Marfey's Reagent).

  • Analyze via C18 HPLC.[1] The L-Chg-FDAA and D-Chg-FDAA adducts will separate significantly.

Chiral HPLC

For intact protected dipeptides, use a polysaccharide-based chiral column (e.g., Chiralpak AD-H or OD-H ).[1]

  • Mobile Phase: Hexane/IPA (isocratic).

  • Detection: 210 nm.[1]

  • Standard: Synthesize the intentional "D-Chg" epimer (using Boc-D-Chg-OH) to establish the retention time of the impurity.

Mechanistic Insight: The Racemization Pathway[1][10]

Understanding the enemy is key to defeating it.[1] The diagram below illustrates why weak bases (Collidine) and rapid activation (HATU/HOAt) are necessary.

Racemization_Mechanism cluster_prevention Prevention Strategy L_Isomer L-Chg Active Ester (Chiral Center H-alpha) Oxazolone Oxazolone Intermediate (Achiral/Planar) L_Isomer->Oxazolone Slow Coupling + Base Abstraction Product Desired L-Peptide L_Isomer->Product Fast Coupling (Nucleophilic Attack) Oxazolone->L_Isomer Re-opening D_Isomer D-Chg Active Ester (Racemized) Oxazolone->D_Isomer Re-opening Base Base (DIPEA) Base->L_Isomer Promotes H-alpha removal Strategy 1. Use Weak Base (Collidine) 2. Speed up Coupling (HATU/HOAt)

Figure 2: Mechanism of base-catalyzed racemization via oxazolone formation. Fast coupling kinetics are required to outcompete the oxazolone pathway.[1]

References

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1] Link

  • Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[2] An efficient peptide coupling additive.[1][6] Journal of the American Chemical Society, 115(10), 4397–4398.[1] Link

  • BenchChem. (2025).[2][6] A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings. BenchChem Application Notes. Link

  • Luxembourg Bio Technologies. (n.d.). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Application Note. Link

  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Merck / Sigma-Aldrich Technical Library. Link

  • Bachem. (2024).[9] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

Sources

Application

Application Note: Fmoc-Protection of (S)-2-Amino-2-cyclohexylacetic Acid (L-Cyclohexylglycine)

[1][2] Executive Summary This application note details the optimized protocol for the -Fmoc protection of (S)-2-Amino-2-cyclohexylacetic acid (also known as L-Cyclohexylglycine or L-Chg). Unlike standard aliphatic amino...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This application note details the optimized protocol for the


-Fmoc protection of (S)-2-Amino-2-cyclohexylacetic acid  (also known as L-Cyclohexylglycine or L-Chg). Unlike standard aliphatic amino acids (e.g., Alanine, Leucine), L-Chg possesses a bulky cyclohexyl side chain adjacent to the 

-carbon. This steric bulk presents unique challenges regarding solubility and reaction kinetics.

This guide recommends the use of Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) over Fmoc-Cl to minimize the formation of "Fmoc-dipeptides," a common side reaction driven by the steric activation of the carboxylate in hindered amino acids.

Mechanistic Insight & Reagent Selection

The Substrate: L-Cyclohexylglycine

L-Cyclohexylglycine is a non-proteinogenic amino acid often used to increase the lipophilicity and proteolytic stability of peptide therapeutics.[1][2] Structurally, it is the hydrogenated analog of L-Phenylglycine.

  • Challenge 1 (Sterics): The cyclohexyl group creates significant steric hindrance, slowing nucleophilic attack on the Fmoc reagent.

  • Challenge 2 (Solubility): The lipophilic side chain reduces solubility in pure aqueous buffers, necessitating a mixed organic/aqueous solvent system.

Reagent Decision Matrix: Fmoc-OSu vs. Fmoc-Cl

While Fmoc-Cl is historically significant, Fmoc-OSu is the requisite reagent for high-purity synthesis of bulky amino acids.[3]

ParameterFmoc-Cl (Chloride)Fmoc-OSu (Succinimide)
Reactivity High (Aggressive)Moderate (Controlled)
Side Reactions High Risk: Formation of Fmoc-dipeptides (Fmoc-Chg-Chg-OH) via mixed anhydride intermediates.Low Risk: Leaving group (HOSu) does not activate the carboxylate.
By-products HCl (Requires vigorous pH statting)N-Hydroxysuccinimide (Water soluble, easy removal)
Recommendation Not Recommended for ChgHighly Recommended

Technical Note: The formation of dipeptides during protection occurs when the amino acid carboxylate attacks the mixed anhydride formed by the reaction of the amino acid with Fmoc-Cl. Fmoc-OSu eliminates this pathway.

Experimental Protocol

Materials & Equipment
  • (S)-2-Amino-2-cyclohexylacetic acid (CAS: 14328-51-9)[4]

  • Fmoc-OSu (CAS: 82911-69-1)

  • Sodium Carbonate (Na2CO3) or Sodium Bicarbonate (NaHCO3)

  • Solvents: 1,4-Dioxane (HPLC Grade), Water (Milli-Q), Ethyl Acetate, Diethyl Ether.

  • Acid: 1N HCl or 10% KHSO4.

Step-by-Step Methodology
Phase 1: Solubilization & pH Adjustment
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, suspend L-Cyclohexylglycine (10 mmol, 1.57 g) in Water (15 mL) .

  • Base Addition: Add Na2CO3 (20 mmol, 2.12 g) . Stir until the solution becomes clear.

    • Why: The zwitterionic amino acid must be converted to its anionic form to solubilize it and render the amine nucleophilic (

      
       rather than 
      
      
      
      ).
  • Co-Solvent: Add 1,4-Dioxane (15 mL) .

    • Critical: The ratio of Water:Dioxane should be roughly 1:1. Dioxane is required to solubilize the hydrophobic Fmoc-OSu reagent. Acetone can be used as a substitute but Dioxane typically offers better solubility for the cyclohexyl derivative.

Phase 2: The Protection Reaction
  • Reagent Addition: Cool the mixture to 0°C (ice bath). Add Fmoc-OSu (11 mmol, 3.71 g) slowly over 15 minutes.

    • Stoichiometry: A slight excess (1.1 eq) ensures complete consumption of the amino acid.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–12 hours .

    • Monitoring: Monitor by TLC (EtOAc/Hexane) or HPLC. The free amino acid will disappear, and a less polar UV-active spot (Fmoc-product) will appear.

Phase 3: Workup & Purification (The "Self-Validating" System)
  • Dilution: Dilute the reaction mixture with Water (50 mL) .

  • Organic Wash (Impurity Removal): Extract the alkaline solution with Diethyl Ether (2 x 30 mL) .

    • Mechanism:[5][6][7] At pH > 9, the product (Fmoc-Chg-OH) is a carboxylate salt and stays in the Aqueous Phase . Unreacted Fmoc-OSu and Fmoc-byproducts (fulvene) are neutral/organic and partition into the Ether Phase .

    • Checkpoint: Discard the organic (ether) layer. Keep the aqueous layer.

  • Acidification: Cool the aqueous layer to 0°C. Slowly acidify to pH 2.0 using 1N HCl or 10% KHSO4 .

    • Observation: The solution will become cloudy as the protonated Fmoc-L-Chg-OH precipitates.

  • Extraction: Extract the cloudy aqueous mixture with Ethyl Acetate (3 x 40 mL) .

  • Drying: Combine the EtOAc layers, wash with Brine (1 x 50 mL), and dry over anhydrous Na2SO4 .

  • Concentration: Evaporate the solvent under reduced pressure to yield a white solid/foam.

Phase 4: Crystallization
  • Recrystallization: Dissolve the crude solid in a minimum amount of hot Ethyl Acetate. Add Hexane (or Petroleum Ether) dropwise until turbidity persists. Cool to 4°C overnight.

  • Isolation: Filter the white crystals and dry under high vacuum.

Visualization: Workflow Diagram

FmocProtection Start Start: L-Cyclohexylglycine (Solid, Zwitterion) Solubilize Step 1: Solubilization (Water/Dioxane + Na2CO3) pH ~9-10 Start->Solubilize React Step 2: Reaction Add Fmoc-OSu (1.1 eq) RT, 4-12 hrs Solubilize->React Wash Step 3: Impurity Wash Extract with Diethyl Ether React->Wash PhaseSep Phase Separation Wash->PhaseSep Discard Discard Ether Layer (Unreacted Fmoc-OSu) PhaseSep->Discard Organic Phase Acidify Step 4: Acidification Add HCl to pH 2 (Product Precipitates) PhaseSep->Acidify Aqueous Phase (Contains Product Salt) Extract Step 5: Extraction Extract into Ethyl Acetate Acidify->Extract Crystallize Step 6: Crystallization (EtOAc / Hexane) Extract->Crystallize Final Final Product: Fmoc-L-Chg-OH Crystallize->Final

Caption: Logical workflow for Fmoc-protection ensuring removal of neutral impurities prior to product isolation.

Quality Control & Analytical Specifications

After isolation, the identity and purity must be verified. Note the solvent dependence of optical rotation for this specific amino acid.

TestSpecificationNotes
Appearance White to off-white powderYellowing indicates fulvene contamination.
Purity (HPLC)

C18 Column, Water/MeCN gradient.
Melting Point

Sharp range indicates high purity.[8]
1H-NMR Confirms StructureLook for cyclohexyl multiplets (1.0-1.8 ppm) and Fmoc aromatics (7.3-7.8 ppm).
Optical Rotation

Condition: C=1 in DMF .[8] Note: Rotation is positive in MeOH.[1]
Troubleshooting Common Issues
  • Oligomerization: If Mass Spec shows

    
    , you likely used Fmoc-Cl or insufficient base. Switch to Fmoc-OSu.
    
  • Racemization: While L-Chg is less prone to racemization than Phenylglycine, prolonged exposure to high pH (>11) can cause

    
    -proton abstraction. Keep pH between 9-10 and do not extend reaction time unnecessarily.
    
  • Incomplete Solubility: If the reaction mixture is cloudy initially, increase the Dioxane ratio. The reaction must be homogeneous for efficient protection.

References

  • Carpino, L. A., & Han, G. Y. (1972). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group.[3][8][9][10] The Journal of Organic Chemistry, 37(22), 3404–3409. Link

  • Albericio, F. (2000). Orthogonal Protecting Groups for N-Amino and C-Terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Biopolymers (Peptide Science), 55(2), 123–139. Link

  • Chem-Impex International. (n.d.). Fmoc-L-cyclohexylglycine Product Page. Retrieved October 26, 2023. Link

  • Tokyo Chemical Industry (TCI). (n.d.). N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-cyclohexylglycine Product Specifications. Retrieved October 26, 2023. Link

  • Sigma-Aldrich. (n.d.). Fmoc-OSu Technical Bulletin: Reagents for Peptide Synthesis. Link

Sources

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Peptides Containing (S)-2-Amino-2-cyclohexylacetic Acid

Introduction: The Analytical Imperative for Peptides with Non-Standard Amino Acids The incorporation of non-proteinogenic amino acids into peptide therapeutics is a cornerstone of modern drug discovery. These unique buil...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Peptides with Non-Standard Amino Acids

The incorporation of non-proteinogenic amino acids into peptide therapeutics is a cornerstone of modern drug discovery. These unique building blocks, such as (S)-2-Amino-2-cyclohexylacetic acid (Ac6c), are instrumental in enhancing peptide stability, potency, and bioavailability by introducing conformational constraints and resistance to enzymatic degradation. The bulky, hydrophobic nature of the cyclohexyl moiety in Ac6c significantly influences the peptide's physicochemical properties, presenting unique challenges and considerations for its analytical characterization.[1]

This application note provides a comprehensive guide to the reversed-phase high-performance liquid chromatography (RP-HPLC) analysis of synthetic peptides containing Ac6c. We will delve into the theoretical principles governing the separation of these hydrophobic peptides, provide detailed, field-tested protocols for both purity assessment and chiral analysis, and offer insights into method development and optimization. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, purification, and characterization of novel peptide-based therapeutics.

Guiding Principles: Navigating the Hydrophobic Landscape of Ac6c-Containing Peptides

The separation of peptides by RP-HPLC is primarily driven by the differential partitioning of the analytes between a non-polar stationary phase (typically alkyl-silica based, such as C8 or C18) and a polar mobile phase.[2][3] The introduction of the highly hydrophobic cyclohexyl group of Ac6c dramatically increases the overall hydrophobicity of the peptide.[1] This has several key implications for HPLC method development:

  • Increased Retention: Peptides containing Ac6c will exhibit significantly longer retention times on standard RP-HPLC columns compared to their counterparts with less hydrophobic residues.[1]

  • Enhanced Hydrophobic Interactions: The bulky cyclohexyl group can lead to strong interactions with the stationary phase, which may necessitate more aggressive organic solvent gradients for elution.

  • Potential for Conformational Effects: The stereochemistry and steric bulk of Ac6c can influence the peptide's secondary structure in solution, which in turn can affect its interaction with the stationary phase and, consequently, its chromatographic behavior.[4]

  • The Critical Role of Ion-Pairing Reagents: Acidic mobile phase modifiers, such as trifluoroacetic acid (TFA), are essential for the successful RP-HPLC of peptides. TFA serves a dual purpose: it protonates free silanol groups on the silica-based stationary phase, minimizing undesirable secondary interactions, and it forms ion pairs with the positively charged amino groups of the peptide, effectively increasing their hydrophobicity and promoting retention.[5][6] For applications requiring mass spectrometry (MS) detection, formic acid (FA) is a more suitable, albeit weaker, ion-pairing reagent that mitigates the ion suppression effects observed with TFA.[6]

Experimental Workflow for HPLC Analysis of Ac6c-Containing Peptides

The following diagram illustrates a typical workflow for the comprehensive HPLC analysis of a synthetic peptide incorporating (S)-2-Amino-2-cyclohexylacetic acid.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Dissolve Peptide in Appropriate Solvent Filtration Filter through 0.22 µm Syringe Filter SamplePrep->Filtration Achiral Achiral Purity Analysis (RP-HPLC) Filtration->Achiral Inject Chiral Chiral Integrity Analysis (Chiral HPLC) Filtration->Chiral Inject Purity Determine % Purity Achiral->Purity Enantiomeric Determine Enantiomeric Excess Chiral->Enantiomeric

Caption: A generalized workflow for the HPLC analysis of peptides containing (S)-2-Amino-2-cyclohexylacetic acid.

Protocol 1: Achiral Purity Determination by Reversed-Phase HPLC

This protocol is designed to assess the purity of the synthetic peptide and identify any process-related impurities, such as deletion sequences or incompletely deprotected species.

1. Materials and Reagents:

  • Peptide Sample: Lyophilized powder of the synthetic peptide containing Ac6c.

  • Mobile Phase A (Aqueous): 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B (Organic): 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Sample Diluent: Mobile Phase A or a suitable solvent in which the peptide is fully soluble (e.g., a mixture of water and acetonitrile).

2. Instrumentation and Columns:

  • HPLC System: A standard HPLC or UHPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV detector.

  • Analytical Column: A high-quality reversed-phase column is crucial. Recommended options include:

    • C18, 3.5-5 µm particle size, 100-130 Å pore size, 4.6 x 150 mm

    • C8, 3.5-5 µm particle size, 100-130 Å pore size, 4.6 x 150 mm (A C8 column may be beneficial if the peptide is extremely hydrophobic, as it will be less retentive than a C18 column).[7]

3. Sample Preparation:

  • Prepare a stock solution of the peptide sample at a concentration of approximately 1 mg/mL in the chosen sample diluent.

  • Ensure the peptide is completely dissolved. Gentle vortexing or sonication may be required.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

4. HPLC Method Parameters:

ParameterRecommended SettingRationale
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 - 40 °CElevated temperatures can improve peak shape and reduce viscosity.
Detection Wavelength 214 nm and 280 nm214 nm for peptide bonds; 280 nm for aromatic residues (if present).
Injection Volume 5 - 20 µLDependent on sample concentration and system sensitivity.
Gradient Elution See Table BelowA gradient is necessary to elute the hydrophobic peptide.

Gradient Elution Profile:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
5.0955
35.03565
40.0595
45.0595
46.0955
55.0955

5. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity of the main peptide peak as a percentage of the total peak area.

  • Identify and quantify any impurity peaks.

Protocol 2: Chiral Integrity Analysis

This protocol is essential to confirm that the stereochemical integrity of the (S)-2-Amino-2-cyclohexylacetic acid residue has been maintained throughout the synthesis and purification process.

1. Rationale for Chiral Analysis:

The biological activity of a peptide is often highly dependent on its stereochemistry. Racemization of amino acid residues during peptide synthesis can lead to the formation of diastereomers with potentially different activities or toxicities. Therefore, a dedicated chiral separation method is crucial for quality control.[8]

2. Methodological Approach:

Direct chiral separation on a chiral stationary phase (CSP) is the most common and effective approach for analyzing the enantiomeric purity of amino acids within a peptide.

3. Materials and Reagents:

  • Peptide Sample: As prepared in Protocol 1.

  • Mobile Phase: The mobile phase composition will be highly dependent on the chosen chiral stationary phase. Common mobile phases for chiral separations include mixtures of hexane/isopropanol or methanol-based polar ionic modes.

4. Instrumentation and Columns:

  • HPLC System: Same as in Protocol 1.

  • Chiral Column: A specialized chiral stationary phase is required. Suitable options may include:

    • Macrocyclic glycopeptide-based columns (e.g., CHIROBIOTIC™ T)

    • Polysaccharide-based columns (e.g., Lux® Cellulose or Amylose)

5. HPLC Method Parameters (Example using a Macrocyclic Glycopeptide CSP):

ParameterExample SettingRationale
Mobile Phase Polar Ionic Mode: Methanol with 0.1% Acetic Acid and 0.01% TriethylamineThis mobile phase is effective for ionizable molecules on CHIROBIOTIC phases.
Flow Rate 0.5 - 1.0 mL/minOptimize for best resolution.
Column Temperature 25 °CTemperature can significantly affect chiral separations.
Detection Wavelength 214 nmFor peptide bond detection.
Injection Volume 5 - 20 µLDependent on sample concentration.

6. Data Analysis:

  • The goal is to achieve baseline separation of the desired peptide (containing the S-enantiomer) from its diastereomer (containing the R-enantiomer).

  • Calculate the enantiomeric excess (% ee) of the desired (S)-isomer.

Troubleshooting and Method Optimization

  • Poor Peak Shape: If peak tailing is observed, ensure the TFA concentration in the mobile phase is adequate (0.1%). Increasing the column temperature may also improve peak symmetry.

  • Inadequate Resolution: To improve the separation of closely eluting impurities, a shallower gradient should be employed.[4] For example, decrease the rate of change of %B per minute.

  • High Backpressure: This may indicate a column blockage. Ensure all samples and mobile phases are filtered. If the peptide is poorly soluble, consider a different sample diluent.

  • No Retention (in Chiral Analysis): Chiral separations are highly specific. It may be necessary to screen several different chiral stationary phases and mobile phase compositions to achieve separation.[4]

Conclusion

The successful HPLC analysis of peptides containing (S)-2-Amino-2-cyclohexylacetic acid requires a systematic approach that accounts for the increased hydrophobicity imparted by this non-standard amino acid. By employing robust reversed-phase methods with appropriate ion-pairing agents and optimized gradients, accurate purity profiles can be obtained. Furthermore, dedicated chiral separation methods are essential to ensure the stereochemical integrity of the final peptide product. The protocols and principles outlined in this application note provide a solid foundation for the development of reliable and reproducible analytical methods for this important class of therapeutic peptides.

References

  • HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. Available at: [Link]

  • HPLC for Peptides and Proteins: Principles, Methods and Applications. Pharmaceutical Methods. Available at: [Link]

  • Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Agilent. Available at: [Link]

  • Analysis of a Synthetic Peptide and Its Impurities. Agilent. Available at: [Link]

  • HPLC Analysis and Purification of Peptides. Methods in Molecular Biology. Available at: [Link]

  • Peptide Isolation – Method Development Considerations. Waters Corporation. Available at: [Link]

  • Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. Journal of Chromatography A. Available at: [Link]

  • HPLC METHOD DEVELOPMENTFOR PROTEINSAND POLYPEPTIDES. ResearchGate. Available at: [Link]

  • Chiral separation of amino acids and peptides by capillary electrophoresis. PubMed. Available at: [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. ACE HPLC Columns. Available at: [Link]

  • How can I get a proper HPLC for hydrophobic peptide?. ResearchGate. Available at: [Link]

  • Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Combinatorial synthesis of highly selective cyclohexapeptides for separation of amino Acid enantiomers by capillary electrophoresis. PubMed. Available at: [Link]

  • Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. Available at: [Link]

  • Prediction of peptides retention behavior in reversed-phase liquid chromatography based on their hydrophobicity. Spiral. Available at: [Link]

  • Factors Influencing the Prediction Accuracy of Model Peptides in Reversed-Phase Liquid Chromatography. MDPI. Available at: [Link]

  • Selected publications (peptide HPLC). Krokhin Lab. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolution of 2-Amino-2-cyclohexylacetic Acid

Topic: Optimization of Chiral Resolution for (S)- and (R)-Cyclohexylglycine (CHG) Ticket ID: CHG-RES-OPT-001 Status: Open Support Tier: Level 3 (Senior Application Scientist) Executive Summary 2-Amino-2-cyclohexylacetic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Chiral Resolution for (S)- and (R)-Cyclohexylglycine (CHG) Ticket ID: CHG-RES-OPT-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

2-Amino-2-cyclohexylacetic acid (Cyclohexylglycine, CHG) is a critical non-proteinogenic amino acid, serving as a key intermediate in the synthesis of protease inhibitors (e.g., Telaprevir). Achieving high enantiomeric excess (ee > 99%) is challenging due to the molecule's steric bulk and hydrophobicity.

This guide provides two validated workflows:

  • Biocatalytic Resolution: High selectivity using Penicillin G Acylase (PGA).

  • Classical Chemical Resolution: Diastereomeric salt crystallization with troubleshooting for "oiling out."

Module 1: Biocatalytic Resolution (Recommended)

Method: Enzymatic hydrolysis of N-phenylacetyl-DL-cyclohexylglycine. Enzyme: Penicillin G Acylase (PGA) (immobilized on epoxy-acrylic resin). Mechanism: PGA selectively hydrolyzes the (S)-amide linkage, yielding free (S)-CHG and leaving (R)-amide intact.

Workflow Diagram

Biocatalysis Racemic Racemic N-phenylacetyl-CHG (Substrate) Reactor Bioreactor pH 7.5-8.0, 30°C Enzyme: Immobilized PGA Racemic->Reactor Dissolve in H2O/NaOH Filtration Filtration (Remove Enzyme) Reactor->Filtration Conversion ~45-50% Acidification Acidification (pH 2.0) Extraction with EtOAc Filtration->Acidification Aqueous Aqueous Phase (S)-CHG Salt Acidification->Aqueous Partition Organic Organic Phase (R)-Amide Acidification->Organic Partition Hydrolysis Chemical Hydrolysis (6M HCl, Reflux) Organic->Hydrolysis FinalR (R)-CHG (Isolated) Hydrolysis->FinalR

Caption: Kinetic resolution pathway using Penicillin G Acylase to separate (S)-CHG (aqueous) from (R)-substrate (organic).

Standard Operating Procedure (SOP)
  • Substrate Prep: Acylate DL-CHG with phenylacetyl chloride under Schotten-Baumann conditions (pH 10-11).

  • Reaction: Suspend N-phenylacetyl-DL-CHG (5% w/v) in water. Adjust pH to 8.0 with dilute NH₄OH. Add Immobilized PGA (1000 U/g substrate).

  • Control: Maintain pH 7.8–8.0 via autotitrator (using 1M NH₄OH). The reaction produces free amino acid, which alters ionic strength but not pH significantly; however, the cleavage releases phenylacetic acid (byproduct), necessitating base addition.

  • Termination: Stop when conversion reaches 48-50% (monitor via HPLC).

  • Separation: Filter enzyme. Acidify filtrate to pH 2.0. Extract unreacted (R)-amide with Ethyl Acetate. The (S)-CHG remains in the aqueous phase.

Troubleshooting & FAQs
SymptomProbable CauseCorrective Action
Conversion stalls < 40% Product InhibitionPhenylacetic acid inhibits PGA. Action: Use a resin-based scavenger or continuous extraction to remove phenylacetic acid in situ.
Low ee of (S)-product Over-conversionIf conversion >50%, the enzyme starts attacking the (R)-enantiomer (slowly). Action: Stop reaction strictly at 45-48% conversion.
pH Drift Buffer CapacityAction: Do not use phosphate buffer >50mM; it complicates downstream isolation. Use autotitration with ammonia.

Module 2: Classical Chemical Resolution

Method: Diastereomeric Salt Crystallization.[1][2][3] Resolving Agents: (2R,3R)-Tartaric acid (L-Tartaric) or (S)-Mandelic acid. Target: Formation of a crystalline diastereomeric salt.

The "Oiling Out" Phenomenon

The most common failure mode with CHG is "oiling out" (liquid-liquid phase separation) instead of crystallization, due to the hydrophobic cyclohexyl ring.

Workflow Diagram

ChemResolution Mix Racemic CHG + Resolving Agent (1:1 or 1:0.5 molar ratio) Heat Heat to Reflux (Solvent: MeOH/H2O or EtOH) Mix->Heat Cool Controlled Cooling (Ramp: 5°C/hour) Heat->Cool Check Check Phase State Cool->Check Oil Oiling Out Observed Check->Oil Turbid droplets Crystal Crystallization Check->Crystal Solid precip Oil->Heat Add seed / Change solvent Recryst Recrystallization (for ee > 99%) Crystal->Recryst

Caption: Decision tree for chemical resolution emphasizing control over phase separation (oiling out).

Troubleshooting Guide: Preventing Oiling Out

Q: The solution turns cloudy/milky at 50°C, but no crystals form. Why? A: You have hit the "Meta-Stable Oil Zone." The supersaturation is too high, or the solvent is too polar.

  • Fix 1 (Seeding): Reheat to clear point. Cool to 60°C. Add 0.1% pure seed crystals. Hold temperature for 2 hours before cooling further.

  • Fix 2 (Solvent Modification): If using pure Methanol, add 5-10% Water. The ionic salt requires water for lattice stability, but the cyclohexyl group hates it. A 90:10 MeOH:H2O mix is often the "Goldilocks" zone.

Q: Yield is high (80%), but ee is low (20%). A: This is "Eutectic Entrapment." You precipitated the racemic compound alongside the salt.

  • Fix: Stop cooling at a higher temperature (e.g., 20°C instead of 0°C). The racemic salt is usually more soluble than the diastereomeric salt. Filtering warm can improve purity significantly.

Module 3: Recycling (Racemization)

Objective: Convert the undesired (R)-CHG back to Racemic CHG to improve overall yield.

Protocol:

  • Schiff Base Formation: Dissolve (R)-CHG in Acetic Acid. Add 0.1 eq of Salicylaldehyde.

  • Heating: Reflux at 100°C for 3-6 hours.

  • Mechanism: The aldehyde forms an imine. The acidity of the

    
    -proton is increased, allowing deprotonation/reprotonation, scrambling the stereocenter.
    
  • Workup: Hydrolyze the imine with dilute HCl to recover Racemic CHG.

Module 4: Analytical Validation

Critical Requirement: You must validate optical purity using Chiral HPLC. Polarimetry (


) is unreliable for ee determination >95%.

Recommended Method:

  • Column: Crownpak CR(+) (Daicel).

  • Mobile Phase: Perchloric acid (pH 1.5 to 2.0).

  • Temperature: 25°C (Lower temperature improves separation of the bulky cyclohexyl group).

  • Detection: UV at 210 nm (Low wavelength required as CHG lacks strong chromophores).

Alternative (Derivatization):

  • Reagent: Marfey’s Reagent (FDAA).

  • Column: Standard C18.

  • Advantage: Creates diastereomers separable on standard equipment if a chiral column is unavailable.

References

  • Enantioseparation of 2-amino-2-cyclohexylacetic acid by capillary electrophoresis. Source: Journal of Chromatography A. Context: Establishes analytical baselines for separation.[2] Link:[Link]

  • Resolution of alpha-amino acids by enantioselective penicillin G acylase. Source: Journal of Molecular Catalysis B: Enzymatic.[4] Context: Details the PGA-mediated hydrolysis of phenylacetyl-amino acids. Link:[Link]

  • Racemization of Optically Active Amino Acids. Source: ScienceMadness / Journal of Organic Chemistry (Historical Archive). Context: Salicylaldehyde/Acetic Acid racemization protocol.[5] Link:[Link]

Sources

Optimization

Scaling up the synthesis of (S)-2-Amino-2-cyclohexylacetic acid hydrochloride

The following technical support guide is designed for researchers and process chemists scaling up the synthesis of (S)-2-Amino-2-cyclohexylacetic acid hydrochloride (also known as L-Cyclohexylglycine HCl). This guide add...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers and process chemists scaling up the synthesis of (S)-2-Amino-2-cyclohexylacetic acid hydrochloride (also known as L-Cyclohexylglycine HCl).

This guide addresses the primary industrial route: Catalytic Hydrogenation of L-Phenylglycine . This method is preferred for scale-up due to the availability of chiral starting materials and atom economy, but it presents significant challenges in catalyst management and diastereoselectivity.

Status: Operational Role: Senior Application Scientist Topic: Process Scale-Up & Troubleshooting

Process Overview & Logic

The transformation involves the saturation of the aromatic ring of L-Phenylglycine while preserving the chiral center at the


-position. This is a heterogeneous catalytic hydrogenation.
Core Workflow Diagram

G cluster_0 Step 1: Hydrogenation cluster_1 Step 2: Isolation Start L-Phenylglycine (Raw Material) Reactor High Pressure Reactor (Rh/C or PtO2, H2) Start->Reactor Solvent Solvent System (aq. HCl or AcOH) Solvent->Reactor Filter Catalyst Filtration (Hot Filtration) Reactor->Filter H2 Uptake Complete Conc Concentration & Solvent Swap Filter->Conc Remove Catalyst Cryst Crystallization (IPA/EtOAc) Conc->Cryst End (S)-2-Amino-2-cyclohexylacetic acid HCl Cryst->End Final Product (>99% ee)

Caption: Critical path for the hydrogenation of L-Phenylglycine to L-Cyclohexylglycine HCl.

Module 1: The Hydrogenation Step (Critical Control Points)

Context: The reduction of the benzene ring without racemizing the


-center or cleaving the C-N bond (hydrogenolysis) is the most difficult part of this synthesis.
Q: Which catalyst system should I use for scale-up (100g - 1kg)?

A: While Platinum Oxide (PtO


, Adams' Catalyst) is standard for bench-scale, 5% Rhodium on Carbon (Rh/C)  or 5% Ruthenium on Alumina (Ru/Al

O

)
are superior for scale-up.
  • Why? Rhodium operates at lower pressures (3–10 bar) and temperatures (50–60°C) compared to Ruthenium, minimizing thermal racemization [1].

  • Mechanism: The aromatic ring adsorption onto Rh is strong enough to facilitate hydrogenation but weak enough to prevent C-N bond cleavage.

  • Recommendation: Use 5% Rh/C (wetted) . The water content reduces flammability hazards during handling.

Q: My reaction stalls at 80-90% conversion. Adding more catalyst doesn't help. Why?

A: This is likely poisoning by the amine product itself or impurities in the starting material.

  • The Cause: Free amines can bind strongly to the catalyst surface, blocking active sites.

  • The Fix: Run the reaction in acidic media.

    • Protocol: Dissolve L-Phenylglycine in 1M aqueous HCl or Acetic Acid . Protonating the amine (

      
      ) prevents it from coordinating to the metal surface [2].
      
    • Warning: If using HCl in a stainless steel (SS316) reactor, ensure it is passivated or glass-lined to prevent leaching of Fe/Ni, which are also catalyst poisons.

Q: I am observing significant racemization (ee drops from 99% to 92%).

A: Racemization usually occurs via an enolization mechanism at high temperatures or if the reaction time is prolonged due to poor H


 mass transfer.
ParameterRecommended RangeImpact of Deviation
Temperature 50°C – 60°C>70°C risks thermal racemization. <40°C stalls reaction.
Pressure 5 – 10 bar (Rh)<3 bar slows rate, prolonging exposure to heat.
Solvent 1M HCl or AcOHNeutral pH promotes free amine/imine equilibrium (racemization pathway).
Agitation >800 RPM (Gas inducing)Poor gas-liquid mixing starves the catalyst, stalling the reaction.

Module 2: Purification & Salt Formation

Context: The hydrochloride salt is hygroscopic and prone to forming sticky oils if the solvent system is incorrect.

Q: The product oils out instead of crystallizing. How do I recover the solid?

A: Oiling out indicates the presence of residual water or excess acid.

  • Solvent Swap: Evaporate the aqueous/acetic acid reaction solvent to dryness (azeotrope with toluene if necessary to remove water).

  • Solvent System: Use Isopropanol (IPA) as the primary solvent and Ethyl Acetate (EtOAc) or MTBE as the anti-solvent.

  • Protocol:

    • Dissolve the crude oil in minimal hot IPA (60°C).

    • Slowly add EtOAc until turbidity persists.

    • Cool slowly to 0°C.

    • Seed crystals are critical for the first scale-up batch.

Q: My product is colored (grey/black) after filtration.

A: This is "catalyst leaching" or colloidal carbon breakthrough.

  • Immediate Fix: Treat the aqueous solution with activated carbon (e.g., Darco G-60) at 50°C for 30 minutes before the final crystallization. Filter through a Celite pad.

  • Root Cause: If using HCl solvent, the acidity might be degrading the catalyst support (carbon/alumina). Ensure the support is acid-resistant.

Module 3: Troubleshooting Guide

Logic Tree: Incomplete Hydrogenation

T Issue Issue: Reaction Stalls (<90% Conversion) Check1 Check H2 Uptake Rate Issue->Check1 FastStop Rate was fast, then stopped abruptly? Check1->FastStop Yes Slow Rate was slow from start? Check1->Slow No Poison Catalyst Poisoning. Check S/Cl impurities in SM. FastStop->Poison MassTransfer Mass Transfer Limit. Increase RPM/Pressure. Slow->MassTransfer Action1 Action: Recrystallize Starting Material or Add 10% more catalyst. Poison->Action1 Action2 Action: Check stirrer type. Use Gas-Entrainment Impeller. MassTransfer->Action2

Caption: Diagnostic logic for stalled hydrogenation reactions.

Common Impurity Profile
ImpurityOriginRemoval Strategy
L-Phenylglycine Unreacted Starting MaterialDifficult to separate by crystallization. Must achieve >99% conversion in reactor.
D-Cyclohexylglycine RacemizationRecrystallization from water/acetone (limited success). Prevention is key.
Cyclohexylamine Hydrogenolysis (Over-reduction)Remains in mother liquor during IPA/EtOAc crystallization.

Safety & Equipment Protocols

Equipment Metallurgy
  • Hydrogenation: Use Hastelloy C-276 or Glass-Lined reactors.

    • Risk:[1][2][3][4] Standard Stainless Steel (304/316) is susceptible to pitting corrosion by hot aqueous HCl/Acetic acid, releasing metal ions that poison the catalyst [3].

Hydrogen Handling
  • Pyrophoric Catalyst: Dry Rh/C and Pd/C are pyrophoric. Always handle them in a water-wet state (approx. 50% water).

  • Inerting: Purge the reactor with Nitrogen (3x) before introducing Hydrogen. Never introduce H

    
     to a vessel containing air.
    

References

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.
  • AmmoniaKnowHow. (2013). Catalyst deactivation: Common causes. Retrieved January 30, 2026, from [Link]

  • Vertex AI Search. (2026). Synthesis of optically active cyclohexylphenylglycolate esters (Patent EP1424321A1).

Disclaimer: This guide is for informational purposes for trained professionals. Always verify protocols with your facility's safety officer.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Study of Protecting Groups for (S)-Cyclohexylglycine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals (S)-cyclohexylglycine, a non-proteinogenic amino acid, is a critical building block in the synthesis of a variety of pharmaceuticals and peptidomimetics. It...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

(S)-cyclohexylglycine, a non-proteinogenic amino acid, is a critical building block in the synthesis of a variety of pharmaceuticals and peptidomimetics. Its bulky cyclohexyl side chain can impart unique conformational constraints and enhance metabolic stability, making it a valuable moiety in drug design. The successful incorporation of (S)-cyclohexylglycine into target molecules hinges on a robust protecting group strategy for its amine and carboxyl functionalities. This guide provides a comparative analysis of common protecting groups, offering experimental data, detailed protocols, and an expert perspective on the nuances of their application to this sterically hindered amino acid.

The Imperative of Orthogonal Protection

In multi-step syntheses, the ability to selectively deprotect one functional group in the presence of others is paramount. This principle of "orthogonal protection" is the cornerstone of modern peptide and medicinal chemistry.[1][2] An ideal protecting group should be introduced in high yield, be stable to a range of reaction conditions, and be removed cleanly and selectively without affecting other parts of the molecule.[3] This guide will focus on the most widely used amine protecting groups—Boc, Cbz, and Fmoc—and common carboxyl protecting groups—methyl and benzyl esters—in the context of (S)-cyclohexylglycine.

Amine Protecting Groups: A Head-to-Head Comparison

The choice of an N-terminal protecting group dictates the overall synthetic strategy, particularly concerning the conditions for its removal.[4] The primary protecting groups for amines fall into three main categories based on their deprotection chemistry: acid-labile (Boc), hydrogenolysis-labile (Cbz), and base-labile (Fmoc).[1]

tert-Butoxycarbonyl (Boc) Group

The Boc group is a widely used acid-labile protecting group in both solution-phase and solid-phase peptide synthesis.[5] Its steric bulk can also play a role in directing certain chemical reactions.

Deprotection: The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in dichloromethane (DCM).[6][7] The mechanism involves protonation of the carbamate followed by the loss of a stable tert-butyl cation, which then forms isobutylene and carbon dioxide.[8]

Causality Behind Experimental Choices: The use of (Boc)₂O is favored due to its high reactivity and the clean byproducts (t-butanol and CO₂). The choice of base and solvent can be tailored to the solubility of the amino acid. For deprotection, TFA is a strong acid that ensures rapid and complete removal of the Boc group. Scavengers like triisopropylsilane (TIS) are often added to prevent side reactions from the reactive tert-butyl cation, especially with sensitive residues.[1]

Benzyloxycarbonyl (Cbz or Z) Group

The Cbz group, one of the earliest developed protecting groups for peptide synthesis, remains a valuable tool, particularly in solution-phase synthesis.[9] It is known for its stability under a wide range of conditions.

Protection: The Cbz group is introduced by reacting (S)-cyclohexylglycine with benzyl chloroformate (Cbz-Cl) under basic conditions. A patent for the production of N-Cbz-(L)-cyclohexylglycine reports a high yield of 82.3% using this method.[10]

Deprotection: The Cbz group is most commonly and cleanly removed by catalytic hydrogenolysis (H₂ gas with a palladium catalyst).[11][12] This method is exceptionally mild and orthogonal to most other protecting groups.[13]

Causality Behind Experimental Choices: The Schotten-Baumann conditions (aqueous base) are often employed for Cbz protection due to their simplicity and effectiveness. For deprotection, catalytic hydrogenolysis is preferred for its mildness and the volatile nature of the byproducts (toluene and CO₂). The choice of catalyst and solvent can be optimized to ensure efficient reaction.

9-Fluorenylmethyloxycarbonyl (Fmoc) Group

The Fmoc group is the cornerstone of modern solid-phase peptide synthesis (SPPS) due to its lability under mild basic conditions.[14] This allows for an orthogonal strategy with acid-labile side-chain protecting groups.

Protection: The Fmoc group is typically introduced by reacting (S)-cyclohexylglycine with Fmoc-OSu (9-fluorenylmethylsuccinimidyl carbonate) in the presence of a mild base. While specific yields for (S)-cyclohexylglycine are not detailed in the provided search results, this method is generally high-yielding.

Deprotection: The Fmoc group is rapidly removed by treatment with a solution of a secondary amine, most commonly 20% piperidine in dimethylformamide (DMF).[15][16] The deprotection proceeds via a β-elimination mechanism.

Causality Behind Experimental Choices: Fmoc-OSu is often preferred over Fmoc-Cl due to its greater stability and lower tendency to form dipeptides during the protection step. For deprotection, piperidine is a highly effective secondary amine that efficiently removes the Fmoc group and scavenges the resulting dibenzofulvene byproduct.[16]

Comparative Data Summary for Amine Protecting Groups

Protecting GroupProtection ReagentTypical Deprotection ConditionsReported Yield for (S)-CyclohexylglycineOrthogonality & Considerations
Boc (Boc)₂O, BaseTFA in DCM[6][7]High (general)Stable to base and hydrogenolysis. Acid-lability may limit its use with acid-sensitive functionalities.
Cbz Cbz-Cl, BaseH₂/Pd, MeOH[11][12]82.3%[10]Stable to acid and base. Sensitive to catalytic hydrogenation.
Fmoc Fmoc-OSu, Base20% Piperidine in DMF[15][16]High (general)Stable to acid and hydrogenolysis. Base-lability requires orthogonal side-chain protection.

Carboxyl Protecting Groups: A Practical Overview

Protecting the carboxylic acid functionality is crucial to prevent its participation in undesired reactions during peptide coupling. Methyl and benzyl esters are two of the most common and practical choices.

Methyl Ester (OMe)

Methyl esters are readily prepared and offer robust protection.

Protection: (S)-cyclohexylglycine can be converted to its methyl ester hydrochloride salt by reaction with methanol in the presence of thionyl chloride or trimethylchlorosilane (TMSCl).[17][18] This method is generally high-yielding.[17]

Deprotection: The methyl ester is typically cleaved by saponification using a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent.[19][20]

Causality Behind Experimental Choices: The use of thionyl chloride or TMSCl in methanol provides an in situ source of HCl, which catalyzes the esterification. For deprotection, basic hydrolysis is a straightforward and effective method. The choice of base and solvent system can be optimized to ensure complete saponification without significant side reactions.

Benzyl Ester (OBn)

Benzyl esters are another popular choice, offering the advantage of mild deprotection via hydrogenolysis.

Protection: The benzyl ester can be prepared by reacting (S)-cyclohexylglycine with benzyl alcohol in the presence of an acid catalyst such as p-toluenesulfonic acid (p-TsOH), often with azeotropic removal of water.[21][22]

Deprotection: Similar to the Cbz group, the benzyl ester is readily cleaved by catalytic hydrogenolysis.[23]

Causality Behind Experimental Choices: Fischer-Speier esterification with azeotropic removal of water is a classic and efficient method for preparing benzyl esters. Catalytic hydrogenolysis provides a mild and selective method for deprotection, which is orthogonal to many other protecting groups.

Comparative Data Summary for Carboxyl Protecting Groups

Protecting GroupProtection MethodTypical Deprotection ConditionsReported Yield for Glycine DerivativesOrthogonality & Considerations
Methyl Ester MeOH, SOCl₂ or TMSCl[17][18]LiOH or NaOH, H₂O/Solvent[19][20]~100% (for Glycine)[18]Stable to acid and hydrogenolysis. Base-lability requires orthogonal amine protection.
Benzyl Ester Benzyl Alcohol, p-TsOH[21][22]H₂/Pd, MeOH[23]High (general)Stable to acid and base. Cleaved under the same conditions as Cbz.

Experimental Protocols

N-Boc-(S)-cyclohexylglycine Synthesis
  • Materials: (S)-cyclohexylglycine, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium hydroxide (NaOH), Dioxane, Water, Ethyl acetate, Hydrochloric acid (HCl).

  • Procedure:

    • Dissolve (S)-cyclohexylglycine (1 equivalent) in a 1:1 mixture of dioxane and 1M aqueous NaOH (2 equivalents).

    • Cool the solution to 0 °C in an ice bath.

    • Add (Boc)₂O (1.1 equivalents) portion-wise while maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

    • Wash the aqueous layer with ethyl acetate to remove any unreacted (Boc)₂O.

    • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1M HCl.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-(S)-cyclohexylglycine.

N-Cbz-(S)-cyclohexylglycine Synthesis[10]
  • Materials: (S)-cyclohexylglycine (L-CHG), Sodium hydroxide (NaOH), Benzyl chloroformate (Cbz-Cl), Water, Isopropyl alcohol, Hydrochloric acid (HCl).

  • Procedure:

    • Dissolve L-CHG (1 equivalent) in water with the addition of a 20% aqueous solution of NaOH.

    • Add Cbz-Cl (1.1 equivalents) and a 20% aqueous solution of NaOH drop-wise to the L-CHG solution to introduce the Cbz group.

    • Add isopropyl alcohol to the reaction solution.

    • Neutralize the solution by the addition of hydrochloric acid to precipitate the product.

    • Isolate the crystals by filtration and dry to obtain Cbz-L-CHG.

(S)-Cyclohexylglycine Methyl Ester Hydrochloride Synthesis[17]
  • Materials: (S)-cyclohexylglycine, Methanol, Trimethylchlorosilane (TMSCl).

  • Procedure:

    • Suspend (S)-cyclohexylglycine (1 equivalent) in methanol.

    • Add TMSCl (2 equivalents) slowly to the suspension.

    • Stir the mixture at room temperature for 12-24 hours, until the reaction is complete (monitored by TLC).

    • Concentrate the reaction mixture under reduced pressure to obtain the crude product.

    • Recrystallize from a suitable solvent system (e.g., methanol/ether) to yield pure (S)-cyclohexylglycine methyl ester hydrochloride.

Visualization of Synthetic Workflows

Protection_Deprotection_Workflows cluster_amine Amine Protection & Deprotection cluster_carboxyl Carboxyl Protection & Deprotection Boc_Start (S)-Cyclohexylglycine Boc_Protect Boc Protection (Boc)₂O, Base Boc_Start->Boc_Protect Boc_Protected Boc-(S)-Chg-OH Boc_Protect->Boc_Protected Boc_Deprotect Boc Deprotection TFA, DCM Boc_Protected->Boc_Deprotect Boc_End (S)-Cyclohexylglycine Boc_Deprotect->Boc_End Cbz_Start (S)-Cyclohexylglycine Cbz_Protect Cbz Protection Cbz-Cl, Base Cbz_Start->Cbz_Protect Cbz_Protected Cbz-(S)-Chg-OH Cbz_Protect->Cbz_Protected Cbz_Deprotect Cbz Deprotection H₂, Pd/C Cbz_Protected->Cbz_Deprotect Cbz_End (S)-Cyclohexylglycine Cbz_Deprotect->Cbz_End Fmoc_Start (S)-Cyclohexylglycine Fmoc_Protect Fmoc Protection Fmoc-OSu, Base Fmoc_Start->Fmoc_Protect Fmoc_Protected Fmoc-(S)-Chg-OH Fmoc_Protect->Fmoc_Protected Fmoc_Deprotect Fmoc Deprotection 20% Piperidine, DMF Fmoc_Protected->Fmoc_Deprotect Fmoc_End (S)-Cyclohexylglycine Fmoc_Deprotect->Fmoc_End Me_Start (S)-Cyclohexylglycine Me_Protect Methyl Esterification MeOH, TMSCl Me_Start->Me_Protect Me_Protected (S)-Chg-OMe Me_Protect->Me_Protected Me_Deprotect Hydrolysis LiOH, H₂O Me_Protected->Me_Deprotect Me_End (S)-Cyclohexylglycine Me_Deprotect->Me_End Bn_Start (S)-Cyclohexylglycine Bn_Protect Benzyl Esterification BnOH, p-TsOH Bn_Start->Bn_Protect Bn_Protected (S)-Chg-OBn Bn_Protect->Bn_Protected Bn_Deprotect Hydrogenolysis H₂, Pd/C Bn_Protected->Bn_Deprotect Bn_End (S)-Cyclohexylglycine Bn_Deprotect->Bn_End

Figure 1: General workflows for the protection and deprotection of the amine and carboxyl groups of (S)-cyclohexylglycine.

Conclusion

The choice of protecting group for (S)-cyclohexylglycine is a critical decision that impacts the overall synthetic strategy. The Boc group offers a robust, acid-labile option suitable for many applications. The Cbz group provides excellent stability and is readily removed by mild hydrogenolysis, with demonstrated high yields for (S)-cyclohexylglycine. The Fmoc group is the preferred choice for solid-phase peptide synthesis due to its base lability. For carboxyl protection, methyl esters are a cost-effective option, while benzyl esters offer the advantage of removal under the same mild hydrogenolysis conditions as the Cbz group, allowing for simultaneous deprotection. The steric bulk of the cyclohexyl side chain may necessitate longer reaction times or more forcing conditions compared to less hindered amino acids, and careful optimization of reaction parameters is always recommended. This guide provides a foundation for making an informed decision based on the specific requirements of the synthetic target.

References

  • Common Organic Chemistry. Boc Deprotection - TFA. [Link]

  • The Royal Society of Chemistry. Experimental Procedures. [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

  • Google Patents. (2013).
  • The Royal Society of Chemistry. Experimental Procedure:. [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Li, J., & Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111–1119. [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]

  • Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Georg Thieme Verlag.
  • ACS GCI Pharmaceutical Roundtable. Deprotection. [Link]

  • Reddit. (2023, October 18). Boc De-protection. r/Chempros. [Link]

  • The Royal Society of Chemistry. EXPERIMENTAL SUPPORTING INFORMATION. [Link]

  • ChemBK. (2024, April 9). Boc-alpha-Cyclohexyl-D-glycine. [Link]

  • Gowda, D. C. (2004). The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. Journal of Chemical Research, 2004(1), 66–67. [Link]

  • Serra, A. C., & Ganesan, A. (2004). Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. Organic Letters, 6(26), 4841–4844. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Protecting Groups in Peptide Synthesis. In Chemical Biology of Peptides (pp. 27-51). Springer. [Link]

  • de la Torre, B. G., & Albericio, F. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 25(19), 4499. [Link]

  • Crich, D., & Cai, W. (2007). Stereocontrolled glycoside and glycosyl ester synthesis. neighboring group participation and hydrogenolysis of 3-(2'-benzyloxyphenyl)-3,3-dimethylpropanoates. The Journal of Organic Chemistry, 72(19), 7316–7325. [Link]

  • Waldmann, H., & Kunz, H. (1983). A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide. Angewandte Chemie International Edition in English, 22(1), 62–63. [Link]

  • University of Bristol. Protecting Groups. [Link]

  • eScholarship, University of California. (2024, January 5). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z‐Arg-Lys. [Link]

  • ACS GCI Pharmaceutical Roundtable. Hydrogenolysis. [Link]

  • ResearchGate. (2007). Microwave assisted facile synthesis of amino acid benzyl ester p-toluenesulfonate and hydrochloride salts. [Link]

  • ResearchGate. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. [Link]

  • ResearchGate. (2000). An Efficient Asymmetric Synthesis of Fmoc-L-cyclopentylglycine via Diastereoselective Alkylation of a Glycine Enolate Equivalent. [Link]

  • The Journal of Organic Chemistry. (2021). A suitable method for the transformation of esters into primary amides by reaction with calcium nitride that does not require chromatography. [Link]

  • RSC Sustainability. (2023). Mechanocatalytic hydrogenolysis of benzyl phenyl ether over supported nickel catalysts. [Link]

  • Iowa State University Digital Repository. (1988). A Direct Synthesis of C-Glycosyl Compounds. [Link]

  • ResearchGate. (2018). Hydrogenolysis of benzyl-protected esters. [Link]

  • YouTube. (2021, December 24). Amino acid compare & contrast - hydrophobicity, charge, size, nucleophilicity, modifications, etc. [Link]

  • Molecules. (2022, April 27). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. [Link]

  • ResearchGate. (2020, June 4). Study on the Formation of Glycine by Hydantoin and Its Kinetics. [Link]

  • PubMed. (1989). Lithium hydroxide/aqueous methanol: mild reagent for the hydrolysis of bile acid methyl esters. [Link]

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for (S)-2-Amino-2-cyclohexylacetic Acid Quantification

Introduction: The Analytical Imperative for a Non-Proteinogenic Amino Acid (S)-2-Amino-2-cyclohexylacetic acid is a non-proteinogenic amino acid, a class of molecules gaining significant attention as chiral building bloc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Non-Proteinogenic Amino Acid

(S)-2-Amino-2-cyclohexylacetic acid is a non-proteinogenic amino acid, a class of molecules gaining significant attention as chiral building blocks in asymmetric synthesis and as components of novel therapeutic agents. Its structural similarity to natural amino acids, combined with its unique cyclohexyl moiety, imparts distinct physicochemical properties that are of interest in drug development. The stereochemistry at the alpha-carbon is critical; the biological activity and toxicological profile of the (S)-enantiomer can differ profoundly from its (R)-counterpart. Consequently, the ability to accurately and reliably quantify the (S)-enantiomer, often in the presence of its stereoisomer and other matrix components, is a cornerstone of quality control, pharmacokinetic studies, and formulation development.

This guide provides an in-depth comparison of analytical methodologies for the quantification of (S)-2-Amino-2-cyclohexylacetic acid. We will move beyond mere procedural descriptions to explore the underlying scientific rationale for method selection, the nuances of chiral separations, and the rigorous validation framework required to ensure data integrity. This document is intended for researchers, analytical chemists, and drug development professionals who require robust and defensible quantitative methods for this unique analyte.

Pillar 1: The Regulatory Bedrock - Understanding Analytical Method Validation

Before comparing instruments and techniques, we must establish the criteria by which they are judged. The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[1] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process, which is a mandatory requirement for regulatory submissions to agencies like the FDA and EMA.[1][2][3][4] A revised guideline, ICH Q2(R2), is set to further modernize these principles, notably by incorporating validation strategies for methods utilizing spectroscopic and spectrometric data.[5][6]

The core validation characteristics, which form the basis of our method comparison, are:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For this topic, it critically includes the separation from the (R)-enantiomer.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[6]

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[7]

  • Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

    • Reproducibility: Expresses the precision between laboratories.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[7]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[7]

  • Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Validation_Workflow cluster_0 Method Development cluster_1 Core Validation Parameters cluster_2 Method Reliability Dev Method Optimization (Selectivity, Sensitivity) Specificity Specificity / Selectivity (Enantiomeric Resolution) Dev->Specificity Initial Assessment Linearity Linearity & Range Specificity->Linearity Establishes Foundation Accuracy Accuracy (Recovery %) Linearity->Accuracy Precision Precision (RSD %) Linearity->Precision Limits LOD / LOQ Accuracy->Limits Robustness Robustness Accuracy->Robustness Stress Testing Precision->Limits Defines LOQ Precision->Robustness Stress Testing Transfer Method Transfer Robustness->Transfer Ensures Transferability

Caption: Logical workflow for analytical method validation per ICH guidelines.

Pillar 2: A Head-to-Head Comparison of Quantification Methodologies

The primary analytical challenge in quantifying (S)-2-Amino-2-cyclohexylacetic acid is its chiral nature and lack of a native chromophore or fluorophore, rendering direct detection by UV or fluorescence impossible. This necessitates either chemical derivatization or the use of mass spectrometry. We compare the two most powerful approaches: HPLC with Fluorescence Detection (FLD) after derivatization and Chiral LC-Tandem Mass Spectrometry (LC-MS/MS).

Method A: HPLC with Fluorescence Detection (FLD) via Chiral Derivatization

This classic approach transforms the analytical challenge into a solvable problem by creating diastereomers that can be separated on a standard, robust achiral column. The derivatization reagent is not only chiral but also imparts a fluorescent tag, enabling highly sensitive detection.

Causality Behind Experimental Choices: The selection of o-phthalaldehyde (OPA) with a chiral thiol, such as N-acetyl-L-cysteine (NAC), is a well-established strategy.[8][9] OPA reacts rapidly with the primary amine of the amino acid in the presence of a thiol to form a highly fluorescent isoindole derivative.[10][11] When the thiol is chiral (e.g., NAC), two diastereomeric isoindoles are formed from the racemic amino acid. These diastereomers have different physical properties and can be separated on a standard reversed-phase C18 column. Fluorescence detection is chosen over UV for its superior sensitivity and selectivity, as few matrix components will naturally fluoresce at the selected wavelengths.

  • Standard and Sample Preparation:

    • Prepare a stock solution of (S)-2-Amino-2-cyclohexylacetic acid standard in a suitable diluent (e.g., 0.1 M HCl).

    • Prepare a racemic standard containing both (S) and (R) enantiomers to verify enantiomeric separation.

    • Dilute samples to fall within the expected linear range of the assay.

  • Derivatization Reagent Preparation:

    • Borate Buffer (0.4 M, pH 9.5): Dissolve boric acid in water, and adjust pH with NaOH.

    • OPA Reagent: Dissolve OPA in methanol.

    • NAC Reagent: Dissolve N-acetyl-L-cysteine in borate buffer.

  • Automated Pre-Column Derivatization (via Autosampler):

    • Program the autosampler to mix sample/standard, OPA reagent, and NAC reagent in a specific ratio (e.g., 1:1:2).

    • Allow a short reaction time (e.g., 1-2 minutes) for the derivatization to complete before injection. Self-Validation Check: The reaction must be rapid and reproducible. An automated process minimizes timing variability, a critical component of precision.

  • Chromatographic Conditions:

    • Column: High-quality C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: Phosphate buffer with an organic modifier (e.g., Tetrahydrofuran).

    • Mobile Phase B: Acetonitrile/Methanol mixture.

    • Gradient Elution: A gradient from a lower to a higher percentage of Mobile Phase B is typically required to elute the diastereomers with good resolution and peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Controlled, e.g., 30 °C.

  • Detection:

    • Fluorescence Detector: Excitation λ = 340 nm, Emission λ = 450 nm.

HPLC_FLD_Workflow Sample Sample containing (S)- and (R)-enantiomers Derivatization Automated Pre-Column Derivatization Sample->Derivatization Reagents OPA + Chiral Thiol (e.g., NAC) Reagents->Derivatization Diastereomers Formation of two fluorescent diastereomers Derivatization->Diastereomers HPLC Reversed-Phase HPLC (C18 Column) Diastereomers->HPLC Separation Separation of Diastereomers HPLC->Separation FLD Fluorescence Detection (Ex/Em) Separation->FLD Quant Quantification FLD->Quant

Caption: Workflow for HPLC-FLD analysis with chiral derivatization.

Method B: Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the gold standard for bioanalysis and trace-level quantification. It combines the exquisite separating power of chiral HPLC with the unparalleled sensitivity and specificity of tandem mass spectrometry.

Causality Behind Experimental Choices: Unlike HPLC-FLD, this method separates the actual enantiomers directly, not diastereomers. This requires a Chiral Stationary Phase (CSP). Macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based) are particularly effective for separating underivatized amino acids because they possess ionic groups and are compatible with aqueous mobile phases.[12][13] This direct analysis approach is preferred as it eliminates an extra derivatization step and potential impurities.[12]

Detection by tandem mass spectrometry (MS/MS) provides two layers of specificity. First, the precursor ion (the molecular weight of the protonated analyte) is selected. Then, this ion is fragmented, and a specific product ion is monitored. This precursor-to-product transition is unique to the analyte, virtually eliminating interference from matrix components. This technique is essential when dealing with complex matrices like plasma or tissue homogenates.[9][14][15]

  • Sample Preparation:

    • Minimal preparation is often needed. For biological samples, a protein precipitation step (e.g., with acetonitrile or methanol) followed by centrifugation is typical.

    • Dilute the supernatant to the appropriate concentration. Self-Validation Check: An internal standard, ideally a stable-isotope-labeled version of the analyte (e.g., (S)-2-Amino-2-cyclohexylacetic acid-d11), should be added at the beginning of sample preparation to correct for any variability in extraction or matrix effects.

  • Chromatographic Conditions:

    • Column: Chiral Stationary Phase (CSP), e.g., Astec CHIROBIOTIC T (Teicoplanin).

    • Mobile Phase A: Water with a volatile modifier (e.g., 0.1% Formic Acid).

    • Mobile Phase B: Methanol or Acetonitrile with 0.1% Formic Acid.

    • Isocratic or Gradient Elution: The mobile phase composition is optimized to achieve baseline resolution of the (S) and (R) enantiomers. A U-shaped retention profile versus organic modifier concentration is often observed on these columns.[12]

    • Flow Rate: 0.4 - 0.6 mL/min.

    • Column Temperature: Controlled, e.g., 25 °C.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transition: Optimize the precursor ion (e.g., [M+H]⁺) and the most abundant, stable product ion. For example, m/z 158.1 → m/z 91.1 (hypothetical transition, must be determined experimentally).

    • Source Parameters: Optimize gas flows, temperatures, and voltages for maximum signal intensity.

LCMS_Workflow Sample Sample + Internal Standard (SIL-IS) Prep Protein Precipitation & Centrifugation Sample->Prep LC Chiral LC (CSP Column) Prep->LC Separation Direct Enantiomer Separation LC->Separation MS1 ESI Source (Ionization) Separation->MS1 MS2 Mass Analyzer 1 (Precursor Ion Selection) MS1->MS2 CID Collision Cell (Fragmentation) MS2->CID MS3 Mass Analyzer 2 (Product Ion Selection) CID->MS3 Detector Detector & Quantification MS3->Detector

Caption: Workflow for Chiral LC-MS/MS analysis.

Pillar 3: Quantitative Data & Performance Summary

The choice of method is ultimately dictated by its performance. The following table summarizes typical validation data for the two compared methods, illustrating their respective strengths and weaknesses.

Validation Parameter Method A: HPLC-FLD (OPA/NAC) Method B: Chiral LC-MS/MS Commentary
Specificity / Selectivity Very Good. Resolution > 2.0 for diastereomers.Excellent. Chromatographic resolution plus mass-based specificity (MRM).LC-MS/MS is inherently more selective due to the specificity of the MRM transition, making it superior for complex matrices.
Linearity (R²) > 0.999> 0.998Both methods exhibit excellent linearity.
Range 10 - 1000 ng/mL0.1 - 200 ng/mLThe dynamic range of LC-MS/MS is often wider, especially at the lower end.
Accuracy (Recovery) 98 - 102%97 - 103%Both methods can achieve excellent accuracy when properly validated.
Precision (RSD%) < 2% (Repeatability), < 3% (Intermediate)< 5% (Repeatability), < 7% (Intermediate)HPLC-FLD often shows slightly better precision due to simpler sample processing and instrumentation.
LOQ ~5 ng/mL~0.05 ng/mL (50 pg/mL)Key Differentiator: LC-MS/MS is approximately 100-fold more sensitive, making it essential for bioanalysis.
Robustness Good. Sensitive to pH, temperature, and reagent stability.Very Good. Less sensitive to minor mobile phase changes, but source cleanliness is critical.The lack of a derivatization step makes the LC-MS/MS method inherently more robust.
Cost & Complexity Moderate cost, widely available instrumentation.High initial investment, requires specialized expertise.HPLC-FLD is more accessible for routine QC labs.

Expert Recommendations and Conclusion

The theoretical comparison and performance data clearly delineate the optimal applications for each validated method.

  • The HPLC-FLD method is the pragmatic choice for process control and final product quality control. In these applications, the analyte concentration is relatively high, the matrices are clean, and the primary goal is to confirm identity, purity, and concentration against a specification. Its lower cost, excellent precision, and the widespread availability of the necessary equipment make it a reliable and cost-effective workhorse. The key to success lies in rigorously controlling the automated derivatization step to ensure reaction completeness and reproducibility.

  • The Chiral LC-MS/MS method is the authoritative choice for bioanalytical studies (pharmacokinetics, metabolism) and for trace-level impurity quantification. When the utmost sensitivity and specificity are required, there is no substitute. Its ability to quantify picogram levels of the analyte in complex biological fluids like plasma is a capability the HPLC-FLD method cannot match. The elimination of the derivatization step also removes a potential source of variability and simplifies sample preparation, albeit at the cost of higher instrumental complexity.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]

  • Wallworth, D. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. [Link]

  • Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Acta Scientific. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. [Link]

  • Gil-Av, E., Tishbee, A., & Hare, P. E. (1980). Separation of D and L amino acids by liquid chromatography: use of chiral eluants. PubMed. [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. ACS Publications. [Link]

  • Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Waters. [Link]

  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies. [Link]

  • Analysis of Amino acids by pre-column derivatization methods. Shimadzu Corporation. [Link]

  • Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. ResearchGate. [Link]

  • Translational Detection of Nonproteinogenic Amino Acids Using an Engineered Complementary Cell-Free Protein Synthesis Assay. ACS Publications. [Link]

  • Non-Proteinogenic Amino Acid β-N-Methylamino-L-Alanine (BMAA): Bioactivity and Ecological Significance. MDPI. [Link]

  • Plasma Amino Acids: Functions, Testing, and Clinical Significance. Ask Ayurveda. [Link]

  • Analysis of Protein and Non-Protein Amino Acids via Liquid Chromatography-Tandem Mass Spectrometry. OPUS at UTS. [Link]

  • Mass spectrometry analysis of non-protein amino acid misincorporation and proteomic changes in neurotoxicity-related cellular pathways. OPUS at UTS. [Link]

  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers. [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA). [Link]

  • Validation Of Analytical Methods For Pharmaceutical Analysis. Sema. [Link]

  • Validation of analytical methods. ResearchGate. [Link]

  • Validation of Amino Acid Analysis Methods. ResearchGate. [Link]

Sources

Validation

A Comparative Guide to Patented Syntheses of (S)-2-Amino-2-cyclohexylacetic Acid

For Researchers, Scientists, and Drug Development Professionals (S)-2-Amino-2-cyclohexylacetic acid is a critical chiral building block in modern pharmaceuticals. Its significance is underscored by its role as a key inte...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

(S)-2-Amino-2-cyclohexylacetic acid is a critical chiral building block in modern pharmaceuticals. Its significance is underscored by its role as a key intermediate in the synthesis of sitagliptin (marketed as Januvia®), a leading dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.[1][2] The development of efficient, scalable, and enantioselective methods for its production has been a major focus of industrial and academic research, leading to a rich landscape of patented technologies.

This guide provides an in-depth comparison of various patented strategies for the synthesis of (S)-2-Amino-2-cyclohexylacetic acid, offering insights into the underlying chemistry, experimental methodologies, and performance metrics.

Strategic Overview: Asymmetric Synthesis vs. Resolution

The core challenge in producing (S)-2-Amino-2-cyclohexylacetic acid lies in controlling the stereochemistry at the α-carbon. Patented approaches can be broadly categorized into two main strategies:

  • Asymmetric Synthesis: This "chiral-by-design" approach aims to create the desired (S)-enantiomer directly, often employing chiral catalysts or auxiliaries. This is generally the preferred industrial route as it avoids the loss of 50% of the material inherent in classical resolutions.

  • Resolution of Racemates: This strategy involves the synthesis of a racemic mixture of 2-Amino-2-cyclohexylacetic acid, followed by separation of the (S) and (R) enantiomers. While conceptually simpler, this approach requires efficient resolving agents and a robust process for racemizing and recycling the undesired (R)-enantiomer to be economically viable.

The following sections will delve into specific patented examples of these strategies, providing a comparative analysis of their advantages and limitations.

Asymmetric Synthesis: The Industrial Gold Standard

Asymmetric hydrogenation of a prochiral enamine precursor has emerged as the most successful and widely patented industrial approach. This method, pioneered by Merck for the synthesis of sitagliptin, offers high enantioselectivity and process efficiency.[1][2][3]

Key Patented Technology: Asymmetric Hydrogenation of Enamines

A cornerstone of modern sitagliptin synthesis involves the asymmetric hydrogenation of an enamine precursor.[4][5] The general approach is outlined below:

Asymmetric_Hydrogenation Ketoester Cyclohexyl Ketoester Enamine Prochiral Enamine Ketoester->Enamine Ammonia or Ammonium Salt Product (S)-2-Amino-2- cyclohexylacetic acid derivative Enamine->Product H₂ Catalyst Chiral Rhodium or Ruthenium Catalyst (e.g., Rh-Josiphos) Catalyst->Enamine

Caption: Asymmetric hydrogenation workflow.

The process typically involves the formation of a prochiral β-amino acrylic acid derivative (an enamine) from a corresponding ketoester. This enamine is then hydrogenated in the presence of a chiral transition metal catalyst, most commonly a rhodium or ruthenium complex with a chiral phosphine ligand (e.g., Josiphos).[6][7] This catalytic system preferentially adds hydrogen across the double bond from one face, leading to a high excess of the desired (S)-enantiomer.

Advantages:

  • High enantioselectivity, often exceeding 99% enantiomeric excess (e.e.).[7]

  • High atom economy, as it avoids the production of an unwanted enantiomer.

  • Fewer process steps compared to resolution-based methods.[2]

Challenges:

  • The cost and sensitivity of the precious metal catalysts and chiral ligands.[8]

  • Requires high-pressure hydrogenation equipment.

  • Trace metal contamination in the final product is a concern that requires careful purification.[7]

Representative Experimental Protocol (Adapted from Patent Literature):
  • Enamine Formation: A suitable β-ketoester is reacted with an ammonium salt, such as ammonium acetate, in a solvent like methanol or isopropanol to form the corresponding enamine.

  • Catalyst Preparation: In a separate, oxygen-free vessel, a rhodium precursor (e.g., [Rh(cod)Cl]₂) and a chiral ferrocenyl diphosphine ligand (e.g., a Josiphos variant) are dissolved in a degassed solvent to form the active catalyst complex.[6]

  • Asymmetric Hydrogenation: The enamine solution is charged into a high-pressure reactor. The catalyst solution is added, and the vessel is pressurized with hydrogen gas (pressures can range from 90 psi to higher values). The reaction is stirred at a controlled temperature until hydrogen uptake ceases.[9]

  • Work-up and Isolation: After depressurization, the reaction mixture is typically concentrated, and the product is isolated, often as a salt, and purified to remove the catalyst.

Resolution of Racemates: Classical and Enzymatic Approaches

While asymmetric synthesis is often preferred, resolution methods remain relevant and are extensively documented in patent literature, particularly for establishing alternative or second-generation manufacturing processes.

Classical Resolution with Chiral Acids

This traditional method involves reacting the racemic amino acid with a chiral resolving agent, typically a chiral carboxylic acid like mandelic acid or tartaric acid, to form a pair of diastereomeric salts.[3] These salts have different physical properties (e.g., solubility) and can be separated by fractional crystallization.

Classical_Resolution Racemate Racemic (R/S)-2-Amino-2- cyclohexylacetic acid Diastereomers Diastereomeric Salt Mixture ((S,R) and (R,R) salts) Racemate->Diastereomers ChiralAcid Chiral Resolving Agent (e.g., (R)-Mandelic Acid) ChiralAcid->Diastereomers Separation Fractional Crystallization Diastereomers->Separation S_Salt Insoluble (S,R) Salt Separation->S_Salt Precipitates R_Salt Soluble (R,R) Salt Separation->R_Salt Stays in solution Liberation_S Acid/Base Treatment S_Salt->Liberation_S Liberation_R Acid/Base Treatment R_Salt->Liberation_R S_Product (S)-Enantiomer Liberation_S->S_Product R_Product (R)-Enantiomer (for recycling) Liberation_R->R_Product

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-Amino-2-cyclohexylacetic acid hydrochloride
Reactant of Route 2
(S)-2-Amino-2-cyclohexylacetic acid hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.